O-(cyclohexylmethyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-(cyclohexylmethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-9-6-7-4-2-1-3-5-7/h7H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLSNSQXNJVHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553802 | |
| Record name | O-(Cyclohexylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110238-61-4 | |
| Record name | O-(Cyclohexylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical and Physical Properties of O-(cyclohexylmethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(cyclohexylmethyl)hydroxylamine is an organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a cyclohexylmethyl group attached to the oxygen atom of hydroxylamine, imparts specific physicochemical properties that make it a valuable building block and a potential pharmacophore. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound and its hydrochloride salt, including detailed experimental protocols (where available through generalized procedures), data presentation in structured tables, and visualizations of key synthetic pathways.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound and its hydrochloride salt is presented below. It is important to note that while some experimental data is available, particularly for the more stable hydrochloride salt, other properties are estimated based on data from structurally related compounds.
Identifiers and Molecular Characteristics
| Property | This compound | This compound HCl |
| CAS Number | 110238-61-4[] | 34955-09-4[2] |
| Molecular Formula | C₇H₁₅NO[] | C₇H₁₆ClNO[2] |
| Molecular Weight | 129.20 g/mol [] | 165.66 g/mol [2] |
| IUPAC Name | This compound | This compound;hydrochloride[2] |
Physical Properties
| Property | This compound | This compound HCl |
| Physical State | Liquid (presumed at STP) | Solid |
| Melting Point | Not available (related O-cyclohexylhydroxylamine: 32-34 °C) | Not available |
| Boiling Point | 215.237 °C at 760 mmHg[] | Not available |
| Density | 0.939 g/cm³[] | Not available |
| Solubility | Soluble in polar organic solvents like ethanol (inferred from related compounds)[3] | Soluble in water |
Synthesis and Purification
Experimental Protocol: General Synthesis of O-Alkylhydroxylamines
This protocol describes a common two-step procedure for synthesizing O-alkylhydroxylamines, which can be adapted for this compound.
Step 1: Synthesis of N-(Cyclohexylmethoxy)phthalimide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-hydroxyphthalimide and an equimolar amount of potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
-
Alkylation: To the stirred suspension, add one equivalent of cyclohexylmethyl bromide.
-
Reaction Conditions: Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The solid precipitate of N-(cyclohexylmethoxy)phthalimide is collected by filtration, washed with water, and dried.
Step 2: Synthesis of this compound
-
Hydrazinolysis: Suspend the N-(cyclohexylmethoxy)phthalimide in ethanol or a similar alcohol solvent in a round-bottom flask.
-
Reagent Addition: Add a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Workup and Purification: A precipitate of phthalhydrazide will form. Filter off the solid and wash it with the solvent. The filtrate, containing the desired this compound, is then concentrated under reduced pressure. The crude product can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.
Purification as the Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.
-
Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the precipitated this compound hydrochloride by filtration.
-
Recrystallization: The salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Figure 1: General synthetic pathway for this compound.
Spectroscopic Data
Specific experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of related compounds, the following characteristic signals can be predicted.
Predicted ¹H NMR (in CDCl₃)
-
Cyclohexyl protons: A complex multiplet in the range of 0.9-1.8 ppm.
-
-CH₂-O- protons: A doublet around 3.6-3.8 ppm.
-
-NH₂ protons: A broad singlet that is exchangeable with D₂O, typically in the range of 5.0-6.0 ppm.
Predicted ¹³C NMR (in CDCl₃)
-
Cyclohexyl carbons: Multiple signals in the aliphatic region, approximately 25-40 ppm.
-
-CH₂-O- carbon: A signal around 75-80 ppm.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): A peak at m/z = 129.
-
Fragmentation: Common fragmentation patterns would involve the loss of the aminooxy group (-ONH₂) and fragmentation of the cyclohexyl ring.
Predicted Infrared (IR) Spectrum
-
N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C-H stretching (aliphatic): Strong absorptions between 2850 and 3000 cm⁻¹.
-
N-O stretching: A medium intensity band around 900-1000 cm⁻¹.
-
C-O stretching: A band in the 1000-1100 cm⁻¹ region.
Reactivity and Stability
O-alkylhydroxylamines are generally more stable than their N-alkyl counterparts. The bulky cyclohexylmethyl group may further enhance the stability of the molecule.[5] However, like other hydroxylamines, it is expected to be sensitive to strong oxidizing and reducing agents. It can be moderately stable under normal storage conditions but may decompose upon heating or exposure to strong acids or bases.[6] For long-term storage, it is advisable to store the compound, preferably as its hydrochloride salt, in a cool, dry, and dark place under an inert atmosphere.[5]
The primary reactivity of this compound resides in the nucleophilic amino group, which readily reacts with aldehydes and ketones to form oximes. This reactivity is fundamental to its application in organic synthesis.
Figure 2: Key reactivity of this compound with carbonyls.
Applications in Drug Discovery
O-alkylhydroxylamines are recognized as valuable moieties in drug design and development. They can serve as bioisosteres for other functional groups, helping to modulate the physicochemical and pharmacokinetic properties of a lead compound.[7][8] The incorporation of a hydroxylamine group can influence a molecule's size, shape, polarity, and metabolic stability.[8][9]
Specifically, O-alkylhydroxylamines have been investigated as inhibitors of certain enzymes. For instance, they have shown potential as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in cancer immunotherapy.[3] The cyclohexylmethyl group in this compound provides a lipophilic character that can be advantageous for cell permeability and interaction with hydrophobic binding pockets in target proteins.[10] While specific biological activity for this compound is not extensively documented, its structural features suggest potential for its use as a scaffold or intermediate in the synthesis of novel therapeutic agents, particularly for central nervous system (CNS) targets where lipophilicity is a key factor for blood-brain barrier penetration.[10]
Safety and Handling
As with all hydroxylamine derivatives, this compound and its salts should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound may be an irritant to the skin, eyes, and respiratory tract. Spills should be neutralized with a weak base solution such as sodium bicarbonate.[5]
Conclusion
This compound is a versatile chemical entity with potential applications in organic synthesis and drug discovery. This guide has summarized its core chemical and physical properties, provided a general experimental protocol for its synthesis, and highlighted its potential reactivity and applications. Further research to fully characterize this compound and explore its biological activities is warranted and will undoubtedly contribute to the development of new chemical tools and therapeutic agents.
References
- 2. This compound hydrochloride | C7H16ClNO | CID 13983480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. drughunter.com [drughunter.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]
O-(cyclohexylmethyl)hydroxylamine structure and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of O-(cyclohexylmethyl)hydroxylamine, a key organic compound with applications in synthetic chemistry. It covers the molecule's fundamental properties, structure, and relevant experimental data.
Molecular Structure and Formula
This compound is an O-alkylated hydroxylamine derivative. Its structure consists of a cyclohexylmethyl group attached to the oxygen atom of a hydroxylamine moiety.
-
Molecular Formula: C7H15NO[]
-
IUPAC Name: this compound[]
-
SMILES: C1CCC(CC1)CON[]
The structural arrangement features the hydroxylamine group (H₂N-O-) linked to a cyclohexylmethyl substituent, making it a valuable intermediate in various organic syntheses.
Figure 1: Chemical Structure of this compound
Physicochemical Properties
The quantitative properties of this compound and its common hydrochloride salt are summarized below. These values are crucial for experimental design, including reaction conditions and purification methods.
| Property | Value | Compound | Reference |
| Molecular Formula | C7H15NO | This compound | [] |
| C7H16ClNO | This compound HCl | [2] | |
| Molecular Weight | 129.2 g/mol | This compound | [] |
| 165.66 g/mol | This compound HCl | [2] | |
| Boiling Point | 215.24 °C (at 760 mmHg) | This compound | [] |
| Density | 0.939 g/cm³ | This compound | [] |
| InChI Key | ZVLSNSQXNJVHMG-UHFFFAOYSA-N | This compound | [] |
Experimental Protocols: Synthesis
The synthesis of O-alkylated hydroxylamines like this compound typically involves the alkylation of a protected hydroxylamine derivative, followed by deprotection. A common and effective method is the Gabriel synthesis adapted for hydroxylamines.
General Synthesis Workflow
Figure 2: General Synthesis Workflow
Detailed Methodology
-
Preparation of the Alkylating Agent (Cyclohexylmethyl Tosylate):
-
Dissolve cyclohexanemethanol in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (tosyl chloride) to the solution. If using DCM, a base like triethylamine or pyridine is required to neutralize the HCl byproduct.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield cyclohexylmethyl tosylate.
-
-
Alkylation of N-Hydroxyphthalimide:
-
In a flask, suspend N-hydroxyphthalimide and a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).
-
Add the previously synthesized cyclohexylmethyl tosylate to the suspension.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the starting materials are consumed (monitored by TLC).
-
After cooling, the mixture is poured into water, causing the product, O-(cyclohexylmethyl)-N-hydroxyphthalimide, to precipitate. The solid is collected by filtration, washed with water, and dried.
-
-
Hydrazinolysis to Yield the Final Product:
-
Suspend the O-(cyclohexylmethyl)-N-hydroxyphthalimide in an alcohol solvent, such as ethanol.
-
Add hydrazine monohydrate or a similar reagent (e.g., methylhydrazine) to the suspension.[3]
-
Stir the mixture at room temperature or with gentle heating. A precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC. Once complete, the phthalhydrazide byproduct is removed by filtration.
-
The filtrate, containing the desired this compound, is concentrated under reduced pressure. The crude product can then be purified, for example, by distillation or by forming the hydrochloride salt and recrystallizing it.
-
This synthetic route is a reliable method for producing O-alkylated hydroxylamines and is adaptable for various scales of production in a research setting.[3]
References
CAS number and IUPAC name for O-(cyclohexylmethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-(cyclohexylmethyl)hydroxylamine, including its chemical identifiers, properties, and relevant data for research and development applications.
Chemical Identification and Properties
This compound is a substituted hydroxylamine derivative. It is commercially available both as a free base and as a hydrochloride salt.
Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt
| Identifier | This compound | This compound hydrochloride |
| IUPAC Name | This compound[] | This compound;hydrochloride[2] |
| CAS Number | 110238-61-4[] | 34955-09-4[2] |
| Molecular Formula | C₇H₁₅NO[] | C₇H₁₆ClNO[2] |
| Molecular Weight | 129.2 g/mol [] | 165.66 g/mol [2] |
| InChI Key | ZVLSNSQXNJVHMG-UHFFFAOYSA-N[] | KEZQCICBYSOODN-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1CCC(CC1)CON[] | C1CCC(CC1)CON.Cl[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Boiling Point | 215.237°C at 760 mmHg | [] |
| Density | 0.939 g/cm³ | [] |
Synthesis and Reactions
O-substituted hydroxylamines are versatile reagents in organic synthesis. While specific high-yield protocols for this compound are not detailed in the provided results, general synthetic strategies for related compounds can be informative.
General Synthesis of O-Alkylhydroxylamines:
A common method for the synthesis of O-alkylhydroxylamines involves the alkylation of an N-protected hydroxylamine derivative, such as N-hydroxyphthalimide, followed by deprotection. For instance, a two-step process for preparing O-(phenylmethyl)hydroxylamine uses N-hydroxyphthalimide and (chloromethyl)benzene[3]. A similar approach could be adapted for the synthesis of this compound using a suitable cyclohexylmethyl halide.
Key Reactions Involving Hydroxylamines:
-
Oxime Formation: Hydroxylamines react with aldehydes and ketones to form oximes. This reaction is fundamental in organic chemistry and can be used for the purification and characterization of carbonyl compounds[4].
-
Beckmann Rearrangement: The rearrangement of oximes, such as cyclohexanone oxime, is a critical industrial process for the synthesis of lactams, which are precursors to polymers like Nylon 6[5].
-
Nucleophilic Substitution: The nitrogen atom in hydroxylamines can act as a nucleophile in substitution reactions with alkylating agents[4].
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented in the provided search results, its structural motifs are relevant in medicinal chemistry. The cyclohexyl group is a common lipophilic moiety in drug candidates, and the hydroxylamine functional group can be a key pharmacophore or a reactive handle for further chemical modification.
-
Intermediate in Synthesis: this compound can serve as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents[6].
-
Derivatization Reagent: Related O-substituted hydroxylamines, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), are used as derivatization agents for carbonyl compounds in analytical chemistry to enhance their detection by techniques like gas chromatography (GC) and liquid chromatography (LC)[6].
-
Scaffold for Drug Design: The general class of hydroxylamines has been investigated for various biological activities. For example, hydroxylamine itself is a metabolite and has been shown to have mutagenic and enzymatic inhibitory effects in vitro[7]. Derivatives of cyclohexylamine have been explored for activities such as acetylcholinesterase inhibition and antimicrobial effects[8].
Experimental Protocols
General Protocol for Oxime Synthesis from an Alkyne:
The following is a representative procedure for the synthesis of an oxime from an alkyne and hydroxylamine, which illustrates the reactivity of the hydroxylamine functional group.
Materials:
-
Alkyne substrate
-
Aqueous hydroxylamine (50 wt%)
-
2-Methyl-1-propanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Combine the alkyne and 2-methyl-1-propanol in a round-bottom flask equipped with a reflux condenser.
-
Add aqueous hydroxylamine (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired oxime.
This is a generalized protocol and may require optimization for specific substrates.
Logical Workflow for Synthesis
The synthesis of this compound can be conceptualized as a two-step process, starting from readily available materials.
Caption: Synthetic pathway for this compound.
References
- 2. This compound hydrochloride | C7H16ClNO | CID 13983480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 5. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 6. This compound hydrochloride | 34955-09-4 | Benchchem [benchchem.com]
- 7. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity and Stability of O-(cyclohexylmethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(cyclohexylmethyl)hydroxylamine and its hydrochloride salt are O-alkylhydroxylamine derivatives of interest in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the available information on the reactivity and stability of this compound. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and handling. Due to the limited specific experimental data for this compound, information has been supplemented with data from analogous O-alkylhydroxylamines to provide a thorough understanding of its expected chemical behavior.
Chemical and Physical Properties
This compound is an organic compound featuring a cyclohexylmethyl group attached to the oxygen atom of a hydroxylamine moiety. It is often handled as its hydrochloride salt to improve stability.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride | Source |
| Molecular Formula | C₇H₁₅NO | C₇H₁₆ClNO | [] |
| Molecular Weight | 129.20 g/mol | 165.66 g/mol | [][2] |
| IUPAC Name | This compound | This compound;hydrochloride | [][2] |
| CAS Number | 110238-61-4 | 34955-09-4 | [][2] |
| Boiling Point | 215.2 °C at 760 mmHg (Predicted) | Not available | [] |
| Density | 0.939 g/cm³ (Predicted) | Not available | [] |
| Appearance | Colorless to slightly yellow liquid (Expected) | White crystalline solid (Expected) | [3] |
Stability and Handling
Thermal Stability
Hydroxylamine and its derivatives are known to be thermally unstable, with the potential for exothermic decomposition.[4] The free base of hydroxylamine can decompose at room temperature, and this decomposition can be catalyzed by moisture and carbon dioxide. For O-alkylhydroxylamines, the thermal stability is influenced by the nature of the alkyl group. Studies on analogous compounds, such as O-benzoyl-N-alkyl hydroxylamines, have shown that they can exhibit exothermic decomposition at elevated temperatures, with some having onset temperatures as low as 57-169 °C.[5] The bulky cyclohexylmethyl group may influence the stability, but caution should be exercised, and heating should be done with care. It is recommended to handle this compound at low temperatures when possible.
Chemical Stability and Storage
This compound is expected to be more stable as its hydrochloride salt. The free base is susceptible to oxidation. For storage, it is advisable to keep the compound in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition. As with other hydroxylamines, it should be stored in tightly sealed containers.
Reactivity
The reactivity of this compound is primarily dictated by the nucleophilic nitrogen atom of the hydroxylamine group.
Nucleophilic Reactivity: Reaction with Aldehydes and Ketones
A cornerstone reaction of O-alkylhydroxylamines is their condensation with aldehydes and ketones to form oxime ethers.[6][7][8][9] This reaction proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.
The general mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the stable oxime ether product.
This reaction is often catalyzed by mild acid.
Reactivity with Other Electrophiles
O-alkylhydroxylamines can also react with other electrophilic reagents. For instance, they can be acylated on the nitrogen atom by acyl chlorides or anhydrides. The reactivity can be influenced by the steric hindrance of the cyclohexylmethyl group.
Synthesis
There are several general methods for the synthesis of O-alkylhydroxylamines, which can be adapted for the preparation of this compound.
Synthesis via Alkylation of N-Hydroxyphthalimide
A common and robust method involves the alkylation of N-hydroxyphthalimide with an appropriate alkyl halide, followed by hydrazinolysis to release the free O-alkylhydroxylamine.[10][11][12]
Experimental Protocol (Representative):
-
Alkylation: To a solution of N-hydroxyphthalimide in a suitable solvent (e.g., DMF), a base such as potassium carbonate is added. Cyclohexylmethyl bromide is then added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is poured into water, and the precipitated N-(cyclohexylmethoxy)phthalimide is collected by filtration, washed with water, and dried.
-
Hydrazinolysis: The N-(cyclohexylmethoxy)phthalimide is dissolved in a solvent such as ethanol or dichloromethane. Hydrazine hydrate is added, and the mixture is stirred at room temperature. The phthalhydrazide byproduct precipitates and is removed by filtration.
-
Purification: The filtrate containing the desired this compound is concentrated. The free base can be purified by distillation or chromatography. To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., ether) and treated with a solution of HCl in ether. The resulting precipitate is collected by filtration and dried.
Synthesis via Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route for the synthesis of O-alkylhydroxylamines from the corresponding alcohol.[13][14][15][16]
Experimental Protocol (Representative):
-
Reaction Setup: In a flask under an inert atmosphere, cyclohexylmethanol, N-hydroxyphthalimide (or another suitable N-protected hydroxylamine), and triphenylphosphine are dissolved in an anhydrous solvent like THF.
-
Mitsunobu Reaction: The solution is cooled in an ice bath, and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) is added dropwise, maintaining a low temperature. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Work-up and Deprotection: The reaction mixture is worked up to remove the triphenylphosphine oxide and the hydrazide byproduct. The resulting N-(cyclohexylmethoxy)phthalimide is then subjected to hydrazinolysis as described in the previous method to yield this compound.
Spectral Data (Predicted and Analogous Compounds)
Table 2: Predicted and Analogous Spectral Data
| Spectrum | Predicted/Analogous Data |
| ¹H NMR | Expected signals for the cyclohexyl ring protons (broad multiplets in the range of 0.9-2.0 ppm), a doublet for the -CH₂- protons adjacent to the oxygen (around 3.6-3.8 ppm), and a broad singlet for the -NH₂ protons (variable, depending on solvent and concentration).[17][18] |
| ¹³C NMR | Expected signals for the cyclohexyl ring carbons (in the range of 25-40 ppm), a signal for the -CH₂- carbon adjacent to the oxygen (around 75-80 ppm).[19][20] |
| Mass Spec (EI) | The molecular ion peak (M⁺) would be expected at m/z 129. Common fragmentation patterns would involve the loss of the aminooxy group or fragmentation of the cyclohexyl ring.[21] |
| IR | Expected characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and C-O stretching (around 1000-1100 cm⁻¹).[22][23][24] |
Applications in Research and Development
O-alkylhydroxylamines, including this compound, are valuable reagents in organic synthesis and drug discovery.
-
Oxime Formation: As detailed above, their reaction with aldehydes and ketones is a reliable method for the formation of oximes, which are important functional groups in medicinal chemistry and can serve as intermediates for other transformations.[3][25]
-
Drug Discovery: The hydroxylamine moiety is present in a number of biologically active molecules. O-alkylhydroxylamines can be used as building blocks for the synthesis of novel drug candidates. For example, O-alkylhydroxylamines have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1).[26]
-
Electrophilic Aminating Reagents: After appropriate derivatization (e.g., O-acylation), O-alkylhydroxylamines can act as electrophilic aminating agents.[27]
Conclusion
This compound is a useful, albeit not extensively studied, O-alkylhydroxylamine. Its reactivity is characteristic of this class of compounds, dominated by the nucleophilicity of the amino group. While specific quantitative data on its stability is lacking, general knowledge of hydroxylamines suggests that it should be handled with care, especially in its free base form and at elevated temperatures. The synthesis of this compound can be readily achieved through established methods such as the alkylation of N-hydroxyphthalimide or the Mitsunobu reaction. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences, highlighting its potential applications and the necessary precautions for its use. Further experimental studies are warranted to fully characterize its properties.
References
- 2. This compound hydrochloride | C7H16ClNO | CID 13983480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy O-cyclohexylhydroxylamine | 4759-21-1 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. testbook.com [testbook.com]
- 8. gauthmath.com [gauthmath.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. US6316639B1 - Process for the preparation of cyclic N-hydroxydicarboximides - Google Patents [patents.google.com]
- 11. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. datapdf.com [datapdf.com]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]
- 18. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]
- 19. N-CYCLOHEXYLHYDROXYLAMINE HYDROCHLORIDE(25100-12-3) 13C NMR spectrum [chemicalbook.com]
- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. Hydroxylamine, O-methyl- [webbook.nist.gov]
- 22. Cyclohexylamine [webbook.nist.gov]
- 23. researchgate.net [researchgate.net]
- 24. Hydroxylamine in Astrophysical Ices: IR Spectra and Cosmic Ray-Induced Radiolytic Chemistry [arxiv.org]
- 25. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 26. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. O-Protected NH-free hydroxylamines: emerging electrophilic aminating reagents for organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Spectroscopic Data of O-(cyclohexylmethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for O-(cyclohexylmethyl)hydroxylamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of analogous compounds and general principles of spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.
Molecular and Physical Properties
This compound is an organic compound with the following properties:
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Monoisotopic Mass | 129.115364 g/mol |
| CAS Number | 34955-09-4 (for hydrochloride salt) |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 5.5 - 6.5 | br s | 2 | -NH₂ |
| ~ 3.5 - 3.7 | d | 2 | -O-CH₂- |
| ~ 1.6 - 1.8 | m | 6 | Cyclohexyl protons |
| ~ 1.1 - 1.4 | m | 5 | Cyclohexyl protons |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~ 75 - 80 | -O-CH₂- |
| ~ 35 - 40 | Cyclohexyl CH |
| ~ 25 - 30 | Cyclohexyl CH₂ |
| ~ 20 - 25 | Cyclohexyl CH₂ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp | N-H stretch |
| 2850 - 2950 | Strong | C-H stretch (aliphatic) |
| 1440 - 1460 | Medium | C-H bend (CH₂) |
| 1050 - 1150 | Strong | C-O stretch |
| 900 - 1000 | Medium | N-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 129 | Moderate | [M]⁺ (Molecular Ion) |
| 112 | Low | [M-NH₂]⁺ |
| 97 | High | [C₇H₁₃]⁺ (Cyclohexylmethyl cation) |
| 81 | Moderate | [C₆H₉]⁺ |
| 55 | High | [C₄H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
EI-MS: Introduce the sample into the ion source, where it is bombarded with electrons (typically 70 eV). This method will produce the molecular ion [M]⁺ and various fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to elucidate the structure.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
O-(Cyclohexylmethyl)hydroxylamine: A Technical Whitepaper on Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(cyclohexylmethyl)hydroxylamine is a small molecule with a structure suggestive of diverse biological activities. While direct experimental data for this specific compound is limited, analysis of structurally related O-alkyl and N-substituted hydroxylamines provides a strong basis for predicting its potential as an enzyme inhibitor and antimicrobial agent. This technical guide consolidates the available data on analogous compounds to build a profile of the probable biological activities of this compound, offering insights for future research and drug development endeavors. The primary inferred mechanisms of action include the inhibition of indoleamine 2,3-dioxygenase-1 (IDO1) and bacterial ribonucleotide reductase (RNR), positioning this compound as a candidate for investigation in oncology and infectious diseases.
Introduction
Hydroxylamine derivatives are a versatile class of compounds with a wide range of applications in chemistry and pharmacology. The presence of the reactive hydroxylamine moiety allows for diverse chemical interactions, making them valuable synthons and bioactive molecules. This compound, with its O-alkyl substitution, belongs to a subclass that has garnered interest for its potential to interact with biological targets. This document aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established activities of its structural analogs.
Potential Biological Activities and Mechanisms of Action
Based on structure-activity relationships derived from analogous compounds, two primary potential biological activities have been identified for this compound: enzyme inhibition and antimicrobial activity.
Enzyme Inhibition: Potential as an Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitor
Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan. It is a significant therapeutic target in oncology due to its role in promoting immune tolerance, which allows tumors to evade the host immune system.
O-alkylhydroxylamines have been identified as a novel class of IDO1 inhibitors[1]. The proposed mechanism involves the coordination of the hydroxylamine nitrogen to the heme iron within the enzyme's active site, mimicking the alkylperoxy transition state of the natural enzymatic reaction[1].
While no direct inhibition data for this compound is available, a study on its aromatic analog, O-benzylhydroxylamine, and its derivatives provides valuable insights into the potential potency.
Table 1: In Vitro IDO1 Inhibition by O-Benzylhydroxylamine Analogs [1]
| Compound | Modification | IC50 (µM) |
| O-benzylhydroxylamine | - | 0.90 |
| 3-chloro-O-benzylhydroxylamine | m-Chloro substitution | 0.25 |
| 3-bromo-O-benzylhydroxylamine | m-Bromo substitution | 0.23 |
| 3-iodo-O-benzylhydroxylamine | m-Iodo substitution | 0.22 |
Data from a study on O-benzylhydroxylamine derivatives, presented here to infer the potential activity of this compound.
The data suggests that the O-alkylhydroxylamine scaffold is a potent inhibitor of IDO1. The cyclohexylmethyl group of the target compound, being a saturated alkyl group, would interact differently with the active site compared to the aromatic ring of O-benzylhydroxylamine. However, the core inhibitory mechanism through heme iron coordination is expected to be conserved.
Diagram 1: Proposed Mechanism of IDO1 Inhibition
Caption: Proposed mechanism of IDO1 inhibition by this compound.
Antimicrobial Activity: Potential as a Ribonucleotide Reductase (RNR) Inhibitor
N-substituted hydroxylamines have demonstrated broad-spectrum antimicrobial activity by acting as radical scavengers that inhibit bacterial ribonucleotide reductase (RNR)[2][3]. RNR is essential for DNA synthesis and repair, making it an attractive target for antimicrobial agents[2].
A study on a library of N-substituted hydroxylamines revealed their efficacy against a range of Gram-positive and Gram-negative bacteria. While this compound is an O-substituted hydroxylamine, the underlying principle of radical scavenging by the hydroxylamine moiety could confer similar antimicrobial properties.
Table 2: Antimicrobial Activity of N-Substituted Hydroxylamine Derivatives [3][4]
| Compound | Bacterial Strain | MIC50 (µg/mL) |
| Compound 11 | B. anthracis | <15 |
| Compound 17 | B. anthracis | <15 |
| Compound 11 | Staph. aureus | <60 |
| Compound 15 | Staph. aureus | <60 |
| Compound 11 | Staph. epidermidis | <60 |
| Compound 15 | Staph. epidermidis | <60 |
| Compound 8 | P. aeruginosa | >250 |
| Compound 12 | E. coli | >250 |
Data from a study on N-substituted hydroxylamines, presented to infer the potential activity of this compound.
The data indicates that the antimicrobial activity is dependent on the specific substitution on the hydroxylamine. The lipophilicity conferred by the cyclohexylmethyl group in this compound may influence its ability to penetrate bacterial cell walls and interact with intracellular targets like RNR.
Diagram 2: Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A typical workflow for determining the MIC of a test compound.
Experimental Protocols
While specific protocols for this compound are not published, the following are detailed methodologies for key experiments based on studies of analogous compounds.
IDO1 Inhibition Assay[1]
-
Enzyme and Reagents: Recombinant human IDO1, L-tryptophan, methylene blue, catalase, L-ascorbic acid, and potassium phosphate buffer.
-
Assay Procedure:
-
The reaction mixture contains IDO1 (50 nM), L-tryptophan (200 µM), catalase (100 µg/mL), and L-ascorbic acid (20 mM) in potassium phosphate buffer (50 mM, pH 6.5).
-
This compound is added at varying concentrations.
-
The reaction is initiated by the addition of methylene blue (10 µM).
-
The mixture is incubated at 25°C for 15 minutes.
-
The reaction is stopped by the addition of 30% trichloroacetic acid.
-
The mixture is then incubated at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
After centrifugation, the supernatant is mixed with p-dimethylaminobenzaldehyde in acetic acid.
-
The absorbance of the resulting Schiff base is measured at 480 nm.
-
-
Data Analysis: The concentration of kynurenine is calculated from a standard curve. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay[3][4]
-
Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), and this compound.
-
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Two-fold serial dilutions of the compound are prepared in MHB in the wells of a 96-well plate.
-
Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL.
-
100 µL of the bacterial suspension is added to each well containing 100 µL of the diluted compound.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound presents a compelling scaffold for further investigation, primarily in the fields of oncology and infectious diseases. The structural analogy to known IDO1 inhibitors and RNR inhibitors provides a strong rationale for its potential efficacy in these areas.
Future research should focus on:
-
Direct Biological Evaluation: Synthesizing and testing this compound in in vitro assays for IDO1 and RNR inhibition to determine its actual potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogs with modifications to the cyclohexyl ring to optimize activity and pharmacokinetic properties.
-
In Vivo Studies: If promising in vitro activity is observed, progressing the compound to cell-based assays and subsequently to animal models of cancer and bacterial infections.
The information compiled in this whitepaper serves as a foundational guide for researchers to embark on the exploration of this compound as a potential therapeutic agent.
References
- 1. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of O-(cyclohexylmethyl)hydroxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(cyclohexylmethyl)hydroxylamine is a chemical compound of interest in organic synthesis and medicinal chemistry. As with any compound utilized in research and development, understanding its solubility in various solvents is critical for reaction design, purification, formulation, and biological screening. This technical guide provides an in-depth overview of the expected solubility of this compound based on general chemical principles and outlines a standardized experimental protocol for its quantitative determination. While specific solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to ascertain its solubility profile.
General Principles of Hydroxylamine Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses both a polar hydroxylamine group (-ONH2) capable of hydrogen bonding and a non-polar cyclohexylmethyl group. This amphiphilic nature dictates its solubility across a spectrum of solvents.
-
Polar Solvents (e.g., Water, Methanol, Ethanol): The hydroxylamine moiety can form hydrogen bonds with polar protic solvents. However, the bulky and hydrophobic cyclohexylmethyl group is expected to significantly limit its aqueous solubility compared to smaller, un-substituted hydroxylamines. While hydroxylamine itself is very soluble in water, the large alkyl substituent in this compound will lead to lower solubility in highly polar solvents.[1]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar cyclohexylmethyl group will interact favorably with non-polar solvents through van der Waals forces. Consequently, this compound is anticipated to exhibit higher solubility in these solvents.
-
Aprotic Polar Solvents (e.g., Acetone, DMSO): These solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors. It is expected that this compound will have moderate to good solubility in these solvents, providing a balance between the interactions with the polar and non-polar parts of the molecule.
Quantitative Solubility Data
| Solvent | Solvent Type | Expected Solubility |
| Water | Polar Protic | Low |
| Methanol | Polar Protic | Moderately Soluble |
| Ethanol | Polar Protic | Moderately Soluble |
| Acetone | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dichloromethane | Non-polar | Soluble |
| Toluene | Non-polar | Soluble |
| Hexane | Non-polar | Sparingly Soluble to Soluble |
Experimental Protocol for Solubility Determination
The following protocol is a general method for determining the solubility of an organic compound and is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility.[2][3] This "shake-flask" method is suitable for substances with solubilities above 10 mg/L.
Objective: To determine the saturation mass concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (pure substance)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature water bath or incubator
-
Mechanical shaker
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a validated titration method)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a volumetric flask containing the chosen solvent. The excess solid should be visible to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a constant temperature bath (e.g., 25 °C ± 0.5 °C) on a mechanical shaker.
-
Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test may be needed to determine the time to equilibrium (e.g., agitate for 24, 48, and 72 hours and measure the concentration at each time point; equilibrium is reached when the concentration no longer increases).
-
-
Phase Separation:
-
After equilibrium is reached, allow the flask to stand in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
-
To separate the dissolved solute from the undissolved solid, carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm filter to remove any remaining solid particles. The filtration apparatus should be pre-equilibrated to the test temperature if possible.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the sample.
-
-
Data Reporting:
-
The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) or moles per volume (mol/L) at the specified temperature.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Representative Synthesis of an O-Alkylhydroxylamine
Caption: A representative synthetic pathway for O-alkylhydroxylamines.
References
Methodological & Application
Application Notes & Protocols: Derivatization of Carbonyl Compounds using O-(cyclohexylmethyl)hydroxylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Volatile and semi-volatile carbonyl compounds, such as aldehydes and ketones, are of significant interest in various fields, including environmental monitoring, food science, clinical diagnostics, and pharmaceutical development. Their analysis, however, is often challenging due to their high reactivity, thermal instability, and poor chromatographic properties. Chemical derivatization is a crucial strategy to overcome these limitations. O-substituted hydroxylamines, such as O-(cyclohexylmethyl)hydroxylamine, are effective reagents that convert carbonyls into stable, volatile oxime derivatives, making them highly suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
This document provides a detailed overview of the principles, applications, and a general protocol for the derivatization of carbonyl compounds using this compound.
Principle of Derivatization
This compound reacts with the carbonyl group (C=O) of an aldehyde or ketone to form a stable O-cyclohexylmethyl oxime derivative and a molecule of water. This reaction, known as oximation, replaces the highly polar carbonyl group with a less polar, more volatile C=N-O-R group. The addition of the bulky, non-polar cyclohexylmethyl group significantly improves the thermal stability and chromatographic behavior of the analytes, allowing for their effective separation and detection by GC-MS.
Caption: Reaction of a carbonyl with this compound.
Applications
The derivatization of carbonyls with O-substituted hydroxylamines is a well-established technique. While specific data for this compound is limited, the methodology is analogous to that of widely used reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). Applications include:
-
Environmental Analysis: Quantification of low-level aldehydes and ketones in air, water, and soil samples.[1]
-
Food and Beverage Industry: Analysis of flavor and off-flavor compounds.
-
Clinical Research: Profiling of carbonyl compounds in biological fluids (e.g., plasma, urine) as potential biomarkers for disease.[2]
-
Pharmaceutical Development: Detection and quantification of residual carbonyl impurities in drug substances and products.
Quantitative Data Summary
The following table summarizes representative performance data for the analysis of carbonyl compounds using an analogous O-substituted hydroxylamine reagent, PFBHA, followed by GC-MS analysis. This data illustrates the typical sensitivity and performance that can be expected from this class of derivatization agents.
| Analyte | Matrix | Derivatization Conditions | Analytical Method | Limit of Detection (LOD) | Reference |
| Formaldehyde | Household Products | 60°C for 60 min | Headspace GC-MS (NCI) | N/A (Detected in ng/g range) | [3][4] |
| Acetaldehyde | Household Products | 60°C for 60 min | Headspace GC-MS (NCI) | N/A (Detected in ng/g range) | [3][4] |
| Acetone | Household Products | 60°C for 60 min | Headspace GC-MS (NCI) | N/A (Detected in ng/g range) | [3][4] |
| Propionaldehyde | Household Products | 60°C for 60 min | Headspace GC-MS (NCI) | N/A (Detected in ng/g range) | [3] |
| Butyraldehyde | Household Products | 60°C for 60 min | Headspace GC-MS (NCI) | N/A (Detected in ng/g range) | [3] |
| Various Carbonyls | e-liquids / e-aerosols | Room temp for 24 hours | GC-MS (SIM) | < 0.1 µg/g (liquids) | [5] |
N/A: Specific LOD values were not provided in the source, but detection was achieved at the µg/g or ng/g level.
Experimental Workflow
The overall process involves sample preparation, derivatization, extraction of the derivatives, and finally, analysis by GC-MS.
Caption: General workflow for carbonyl derivatization and analysis.
Detailed Experimental Protocol
This protocol provides a general procedure for the derivatization of carbonyl compounds in an aqueous sample. Optimization may be required based on the specific matrix and target analytes.
1. Materials and Reagents
-
This compound hydrochloride
-
High-purity water (HPLC grade or equivalent)
-
Buffer solution (e.g., 0.1 M Phosphate or Acetate buffer, pH 4-5)
-
Extraction solvent (e.g., Hexane, Toluene, or Dichloromethane, GC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Internal Standard solution (e.g., a deuterated carbonyl or an odd-chain aldehyde not present in the sample)
-
Sample vials with PTFE-lined caps (e.g., 10 mL headspace vials)
-
Heating block or water bath
-
Vortex mixer
2. Preparation of Derivatization Reagent
-
Prepare a stock solution of this compound hydrochloride at a concentration of 1-5 mg/mL.
-
Dissolve the reagent in the chosen buffer solution (pH 4-5). The acidic pH facilitates the reaction.
-
This solution should be prepared fresh daily for optimal reactivity.
3. Derivatization Procedure
-
Pipette 1-5 mL of the aqueous sample into a sample vial.
-
If an internal standard is used, spike it into the sample at this stage.
-
Add 0.5-1.0 mL of the freshly prepared derivatization reagent solution to the vial. The reagent should be in molar excess to the highest expected concentration of total carbonyls.
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Place the vial in a heating block or water bath set to 60-80°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.
-
After incubation, remove the vial and allow it to cool to room temperature.
4. Extraction of Derivatives
-
Add 1-2 mL of the extraction solvent (e.g., hexane) to the cooled vial.
-
Cap the vial and vortex vigorously for 1-2 minutes to extract the oxime derivatives into the organic phase.
-
Allow the layers to separate. If an emulsion forms, centrifugation may be necessary.
-
Carefully transfer the upper organic layer to a clean vial (e.g., a 2 mL autosampler vial) containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
5. GC-MS Analysis
-
Injector: Splitless mode is typically used for trace analysis.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.
-
Oven Program: Start at a low temperature (e.g., 40-50°C) and ramp to a high temperature (e.g., 280-300°C) to elute all derivatives.
-
Mass Spectrometer: Both Electron Impact (EI) and Negative Chemical Ionization (NCI) can be used. NCI may offer higher sensitivity and selectivity for derivatives containing electrophilic groups, although EI is generally suitable for the cyclohexylmethyl derivatives.[3][4] Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[5]
References
- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
Protocol for Enhanced Detection of Carbonyl-Containing Compounds in Mass Spectrometry using O-(cyclohexylmethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The quantitative analysis of low-molecular-weight carbonyl-containing compounds, such as steroids, aldehydes, ketones, and reducing sugars, by liquid chromatography-mass spectrometry (LC-MS) can be challenging. These molecules often exhibit poor ionization efficiency in electrospray ionization (ESI) and may have limited retention on reverse-phase chromatographic columns. Chemical derivatization with O-(cyclohexylmethyl)hydroxylamine offers a robust solution to overcome these limitations.
This compound reacts with the carbonyl group of target analytes to form a stable oxime. This derivatization imparts several key advantages for LC-MS analysis:
-
Improved Ionization Efficiency: The introduction of the cyclohexylmethyl group increases the hydrophobicity and proton affinity of the analyte, leading to significantly enhanced signal intensity in positive-ion ESI-MS. This can result in a substantial improvement in the limits of detection (LOD) and quantification (LOQ).
-
Enhanced Chromatographic Retention: The increased hydrophobicity of the derivatized analyte improves its retention on reverse-phase columns, allowing for better separation from endogenous interferences and polar matrix components.
-
Increased Specificity: The derivatization reaction is specific to carbonyl groups, reducing the complexity of the sample and minimizing interferences from other classes of compounds.
-
Multiplexing Capabilities: The use of isotopically labeled this compound (e.g., with deuterium) can enable multiplexed analysis, allowing for accurate relative quantification and the use of a "universal" internal standard for a panel of analytes.
This protocol provides a detailed methodology for the derivatization of carbonyl-containing compounds with this compound and their subsequent analysis by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride
-
Water, LC-MS grade
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Pyridine
-
Analyte standards
-
Internal standards (preferably isotopically labeled)
-
Sample matrix (e.g., plasma, urine, cell lysate)
Equipment
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Thermomixer or water bath
-
Autosampler vials
Derivatization Protocol
This protocol is a general guideline and may require optimization for specific analytes and matrices.
-
Preparation of Reagents:
-
Derivatization Reagent Solution: Prepare a 10 mg/mL solution of this compound hydrochloride in a mixture of water and methanol (1:1, v/v) containing 5% pyridine. Note: Pyridine acts as a catalyst.
-
Standard and Sample Preparation: Prepare stock solutions of analyte standards and internal standards in a suitable solvent (e.g., methanol). Spike the appropriate amount of internal standard into all samples, standards, and quality controls. Perform any necessary sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample/standard residue in 50 µL of the derivatization reagent solution.
-
Vortex briefly to ensure complete dissolution.
-
Incubate the mixture at 60°C for 60 minutes in a thermomixer or water bath.
-
After incubation, allow the samples to cool to room temperature.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are general starting conditions and should be optimized for the specific analytes of interest.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions. The gradient should be optimized to achieve good separation of the derivatized analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analytes.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor Ion: The [M+H]+ ion of the derivatized analyte.
-
Product Ions: Determine the optimal product ions and collision energies for each derivatized analyte by infusing a standard solution. The fragmentation will likely involve the cleavage of the N-O bond and fragmentation of the cyclohexylmethyl group.
-
-
Data Presentation
The following tables provide illustrative quantitative data for the analysis of representative carbonyl-containing compounds after derivatization with a hydroxylamine reagent. While specific data for this compound is not available in the cited literature, the presented data for other hydroxylamine derivatives demonstrates the expected improvements in sensitivity.
Table 1: Comparison of Limits of Quantification (LOQ) for Steroid Hormones With and Without Hydroxylamine Derivatization. [1][2]
| Steroid Hormone | LOQ without Derivatization (ng/mL) | LOQ with Hydroxylamine Derivatization (ng/mL) | Fold Improvement |
| Progesterone | 2.5 | 0.1 | 25 |
| Estrone | 5.0 | 1.0 | 5 |
| 4-Androstenedione | 10.0 | 0.5 | 20 |
| Testosterone | 2.0 | 0.5 | 4 |
| Dihydrotestosterone | 5.0 | 1.0 | 5 |
| Cortisone | 50.0 | 5.0 | 10 |
| 21-Deoxycortisol | 10.13 | 0.05 | 202.6 |
| Dehydroepiandrosterone | 25.32 | 0.25 | 101.3 |
Table 2: Linearity of Response for Hydroxylamine-Derivatized Steroid Hormones. [1][2]
| Steroid Hormone | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Progesterone | 0.1 - 100 | > 0.99 |
| Estrone | 1 - 100 | > 0.99 |
| 4-Androstenedione | 0.5 - 100 | > 0.99 |
| Testosterone | 0.5 - 100 | > 0.99 |
| Dihydrotestosterone | 1 - 100 | > 0.99 |
| Cortisone | 5 - 100 | > 0.99 |
| 21-Deoxycortisol | 0.05 - 100 | > 0.99 |
| Dehydroepiandrosterone | 0.25 - 100 | > 0.99 |
Visualizations
The following diagrams illustrate the key chemical reaction and the general experimental workflow.
References
Applications of O-(Cyclohexylmethyl)hydroxylamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(cyclohexylmethyl)hydroxylamine and its derivatives represent a versatile chemical scaffold with emerging applications in medicinal chemistry. This document provides an overview of its potential uses, particularly as a structural motif in the design of enzyme inhibitors and as a linker component in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the synthesis of analogous O-alkylhydroxylamines and their biological evaluation are presented to guide researchers in exploring the potential of this chemical entity.
Introduction
O-alkylhydroxylamines are a class of organic compounds that have gained increasing attention in drug discovery due to their unique chemical properties. The this compound moiety, in particular, offers a combination of a flexible linker, a lipophilic cyclohexyl group, and a reactive hydroxylamine functional group. This combination makes it an attractive building block for the synthesis of novel therapeutic agents. While specific data on this compound is limited in publicly available research, its structural analogs, such as O-benzylhydroxylamine, have been successfully employed in the development of potent enzyme inhibitors. This document will leverage data and protocols from these analogous compounds to illustrate the potential applications of this compound.
Key Applications
Enzyme Inhibition: Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors
Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression by catabolizing tryptophan. Inhibition of IDO1 is a promising strategy for cancer immunotherapy. O-alkylhydroxylamines have been identified as a novel class of mechanism-based IDO1 inhibitors.[1] The hydroxylamine moiety is believed to coordinate to the heme iron in the active site of the enzyme, leading to potent inhibition.
While specific inhibitory data for this compound against IDO1 is not available, structure-activity relationship (SAR) studies on analogous O-alkylhydroxylamines provide valuable insights. For instance, O-benzylhydroxylamine exhibits sub-micromolar inhibition of IDO1.[1] It is plausible that the cyclohexylmethyl group could confer favorable pharmacokinetic properties due to its lipophilicity.
Workflow for Discovering O-alkylhydroxylamine-based IDO1 Inhibitors
Caption: Workflow for the synthesis and evaluation of O-alkylhydroxylamine-based IDO1 inhibitors.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The nature of the linker is critical for the efficacy of the PROTAC. The cyclohexyl moiety is often used in PROTAC linkers to provide rigidity and optimize the spatial orientation of the two ligands. A patent for bifunctional agents for protein degradation mentions "cyclohexylmethyl" as a potential radical for the linker structure, highlighting the relevance of the this compound scaffold in this rapidly evolving field.
Logical Relationship in PROTAC Action
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols are adapted from the literature for the synthesis and evaluation of O-alkylhydroxylamines as IDO1 inhibitors and can serve as a guide for working with this compound.[1]
Protocol 1: Synthesis of O-Alkylhydroxylamines (General Procedure)
This protocol describes a two-step synthesis of O-alkylhydroxylamines from the corresponding alcohol.
Step 1: Mitsunobu Reaction
-
To a solution of the starting alcohol (1.0 eq), N-hydroxyphthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-(alkoxy)phthalimide intermediate.
Step 2: Deprotection
-
Dissolve the N-(alkoxy)phthalimide intermediate (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Add hydrazine monohydrate (4.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the phthalhydrazide precipitate and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and add a solution of HCl in diethyl ether to precipitate the O-alkylhydroxylamine hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 2: IDO1 Enzyme Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds against recombinant human IDO1.
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 200 µg/mL catalase.
-
Add the test compound at various concentrations (typically from a stock solution in DMSO).
-
Initiate the reaction by adding 20 nM of recombinant human IDO1 enzyme and 2 mM L-tryptophan.
-
Incubate the reaction at 25 °C for 15 minutes.
-
Stop the reaction by adding 30 µL of 30% (w/v) trichloroacetic acid.
-
Incubate at 65 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid.
-
Measure the absorbance at 480 nm.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based IDO1 Activity Assay
This protocol measures the ability of a compound to inhibit IDO1 activity in a cellular context.
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with human interferon-gamma (hIFN-γ) to induce IDO1 expression.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubate for another 24 hours.
-
Collect the cell culture supernatant and determine the kynurenine concentration as described in Protocol 2.
-
Determine the cellular IC50 value from the dose-response curve.
Quantitative Data
The following table summarizes the inhibitory activities of representative O-alkylhydroxylamines against IDO1, as reported in the literature.[1] This data can be used as a benchmark for evaluating new analogs, such as those based on this compound.
| Compound | R-group | IDO1 IC50 (µM) | IDO1 Ki (nM) |
| 1 | Benzyl | 0.87 | - |
| 2 | 4-Fluorobenzyl | 0.34 | - |
| 3 | 4-Chlorobenzyl | 0.28 | 164 |
| 4 | 4-Bromobenzyl | 0.25 | 154 |
| 5 | 3-Phenylpropyl | 1.10 | - |
Conclusion
This compound is a promising, yet underexplored, scaffold in medicinal chemistry. Based on the data from structurally related O-alkylhydroxylamines, it holds potential as a building block for the development of novel enzyme inhibitors, particularly for targets like IDO1. Furthermore, its structural features make it an attractive component for the design of linkers in PROTACs. The provided protocols offer a starting point for researchers to synthesize and evaluate this compound derivatives for various therapeutic applications. Further research is warranted to fully elucidate the potential of this versatile chemical entity in drug discovery.
References
O-(cyclohexylmethyl)hydroxylamine: Application Notes and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to O-(cyclohexylmethyl)hydroxylamine in Bioconjugation
This compound is a valuable reagent in the field of bioconjugation, enabling the stable and specific linkage of molecules to biomolecules such as proteins, peptides, and nucleic acids. This process, known as oxime ligation, involves the reaction of the hydroxylamine moiety with an aldehyde or ketone group on the target biomolecule to form a highly stable oxime bond.[1][2][3] This chemoselective reaction is a cornerstone of "click chemistry," prized for its high efficiency and specificity in complex biological environments.[2]
The cyclohexylmethyl group of this particular hydroxylamine reagent can confer advantageous properties to the resulting bioconjugate. The cyclohexane ring provides a three-dimensional, rigid structure that can potentially lead to more favorable interactions with target proteins, possibly enhancing binding affinity.[4]
Principle of Oxime Ligation
Oxime ligation is a condensation reaction between a hydroxylamine and a carbonyl group (aldehyde or ketone), forming a C=N-O linkage.[3] The reaction is highly chemoselective, meaning it does not cross-react with other functional groups typically found in biomolecules, such as amines or thiols.[2] The reaction proceeds readily in aqueous solutions and the resulting oxime bond is significantly more stable against hydrolysis compared to other linkages like hydrazones, especially at physiological pH.[1]
To further enhance the reaction kinetics, a catalyst such as aniline can be employed. Aniline has been shown to significantly accelerate the rate of oxime bond formation, enabling efficient conjugation at lower reactant concentrations.[1]
Applications in Bioconjugation
The stability and specificity of the oxime linkage make this compound a versatile tool for a variety of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): This reagent can be used to link potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The stable oxime bond ensures that the drug remains attached to the antibody until it reaches the target cancer cell.
-
Protein and Peptide Labeling: Fluorophores, biotin, or other reporter molecules functionalized with an aldehyde or ketone can be conjugated to proteins or peptides containing a hydroxylamine group (or vice versa) for use in various assays like ELISA, flow cytometry, and microscopy.
-
Surface Modification: Biomolecules can be immobilized on surfaces functionalized with either hydroxylamine or carbonyl groups for applications in biosensors and microarrays.[3]
-
Hydrogel Formation: Cross-linking of polymers functionalized with hydroxylamines and carbonyls can be used to form biocompatible hydrogels for drug delivery and tissue engineering.[3]
Quantitative Data
| Reactants | Catalyst | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| Aromatic Aldehyde + Aminooxyacetyl Peptide | Aniline (100 mM) | 7.0 | 10¹ - 10³ | [1] |
| Aldehyde-labeled GFP + Aminooxy-dansyl | m-phenylenediamine | 7.0 | ~27 (at 100 mM) | |
| Aldehyde-labeled GFP + Aminooxy-dansyl | Aniline | 7.0 | ~10 (at 100 mM) |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation using this compound
This protocol describes a general method for conjugating this compound to a protein that has been engineered or modified to contain an aldehyde or ketone group.
Disclaimer: This is a representative protocol and may require optimization for specific proteins and applications.
Materials:
-
Aldehyde or ketone-modified protein
-
This compound hydrochloride
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0-7.4
-
Aniline stock solution (optional catalyst): 1 M in DMSO
-
Quenching solution: 1 M hydroxylamine hydrochloride in water
-
Desalting columns (e.g., PD-10)
-
DMSO (anhydrous)
Equipment:
-
UV-Vis spectrophotometer
-
HPLC system for analysis
-
Centrifugal concentrators
-
Standard laboratory glassware and equipment
Procedure:
-
Protein Preparation: a. Dissolve the aldehyde or ketone-modified protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL. b. If the protein is stored in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.
-
Reagent Preparation: a. Prepare a 100 mM stock solution of this compound hydrochloride in the Conjugation Buffer. b. Optional: If using a catalyst, prepare a 1 M stock solution of aniline in anhydrous DMSO.
-
Conjugation Reaction: a. To the protein solution, add the this compound stock solution to achieve a final molar excess of 20-50 fold over the protein. The optimal ratio should be determined empirically. b. Optional: If using a catalyst, add the aniline stock solution to a final concentration of 20-100 mM. c. Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Quenching the Reaction (Optional): a. To quench any unreacted aldehyde/ketone groups on the protein, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: a. Remove excess this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). b. For more stringent purification, size-exclusion chromatography (SEC) or affinity chromatography can be used.
-
Characterization: a. Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm. b. Characterize the conjugate by mass spectrometry to confirm the covalent attachment and determine the degree of labeling. c. Analyze the purity of the conjugate by SDS-PAGE and HPLC.
Visualizations
Caption: Reaction scheme of oxime ligation.
Caption: Experimental workflow for protein bioconjugation.
References
Application Notes and Protocols for the Analytical Detection of O-(Cyclohexylmethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(cyclohexylmethyl)hydroxylamine is a chemical intermediate that may be present as a reactant, impurity, or degradation product in various chemical manufacturing processes, including pharmaceutical development. Due to its structural similarity to hydroxylamine, a known genotoxic impurity, sensitive and specific analytical methods are crucial for its detection and quantification to ensure the safety and quality of active pharmaceutical ingredients (APIs) and other chemical products.[1][2]
This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). As there are no standardized, published methods specifically for this compound, the following protocols are adapted from established methods for the analysis of hydroxylamine and its derivatives.[3][4] These methods require validation for their intended use.
Method 1: Analysis by High-Performance Liquid Chromatography with Pre-Column Derivatization
This method is based on the pre-column derivatization of this compound with benzaldehyde to form a UV-active benzaldoxime derivative, which can be readily detected and quantified by reverse-phase HPLC with UV detection.[2][4] This approach is suitable for detecting trace levels of the analyte in complex matrices like drug substances.[1]
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Benzaldehyde (derivatizing agent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or other suitable buffer components like phosphate buffer)[4][5]
-
Sample of interest (e.g., API, reaction mixture)
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., water or methanol).
-
Working Standard Solution: Dilute the stock solution to a suitable concentration (e.g., 1 µg/mL) with the diluent.
-
Sample Solution: Accurately weigh a sample amount expected to contain this compound and dissolve it in a suitable solvent. The final concentration should be within the linear range of the method.
-
Derivatization Procedure:
-
To 1 mL of the standard or sample solution in a reaction vial, add 100 µL of benzaldehyde solution (e.g., 10 mg/mL in methanol).
-
Seal the vial and incubate at a specified temperature (e.g., 50-70°C) for a defined period (e.g., 20-30 minutes) to ensure complete derivatization.[4][5]
-
Cool the reaction mixture to room temperature.
-
The derivatized sample is now ready for HPLC analysis.
-
3. HPLC-UV Conditions
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4] |
| Mobile Phase A | 0.05% Formic acid in water[5] |
| Mobile Phase B | 0.05% Formic acid in acetonitrile[5] |
| Gradient Program | Start with a suitable ratio of A:B, then ramp up B to elute the derivative. A gradient might be 35:65 (A:B) isocratic.[2] |
| Flow Rate | 1.0 - 1.5 mL/min[4][5] |
| Column Temperature | 30 - 40°C[4][5] |
| Injection Volume | 5 - 20 µL[4][5] |
| Detection | UV at 250 nm or 254 nm[4][5] |
| Run Time | Approximately 12 - 40 minutes, sufficient to elute the derivative and any interfering peaks.[4][5] |
Data Presentation: Expected Method Performance (based on similar analytes)
The following table summarizes the expected performance characteristics of the HPLC method, based on validated methods for hydroxylamine.[2][4]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 2 µg/g (ppm)[4] |
| Limit of Quantitation (LOQ) | 5 - 12 ppm[2][4] |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 98 - 102%[4][5] |
| Precision (% RSD) | < 5% |
Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent alternative for the analysis of this compound, especially for volatile impurities or in complex matrices where chromatographic separation is challenging. This method involves derivatization to a more volatile and thermally stable compound. A common approach for hydroxylamines is derivatization with acetone to form the corresponding oxime.[3][6][7]
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetone (GC grade, derivatizing agent)
-
Pyridine (optional, as a base)[6]
-
Methanol (GC grade)
-
Acetonitrile (GC grade)
-
Sample of interest
2. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Working Standard Solution: Dilute the stock solution to a concentration appropriate for GC-MS analysis (e.g., 0.1 - 10 ppm).
-
Sample Solution: Dissolve the sample in a diluent (e.g., methanol and acetonitrile).[6]
-
Derivatization Procedure:
-
To a known volume of the standard or sample solution in a GC vial, add a small volume of acetone.[3][7]
-
If necessary, add a base like pyridine to facilitate the reaction.[6]
-
Cap the vial and allow it to react at room temperature or with gentle heating.
-
The sample is then directly injected into the GC-MS system.[3][7]
-
3. GC-MS Conditions
| Parameter | Suggested Conditions |
| GC Column | A non-polar or mid-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).[6] |
| Injector Temperature | 250°C[6] |
| Split Ratio | 1:5 or as needed for desired sensitivity.[6] |
| Oven Program | Initial temp 60°C for 3 min, then ramp at 40°C/min to 200°C, hold for 11.5 min.[6] (This program should be optimized for the specific derivative). |
| Carrier Gas | Helium at a constant flow rate. |
| MS Ion Source | Electron Ionization (EI) at 70 eV. |
| MS Mode | Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. The characteristic m/z ions for the acetone oxime derivative should be determined. For a similar derivative, an m/z of 73 was monitored.[6] |
Data Presentation: Expected Method Performance (based on similar analytes)
The following table summarizes the expected performance of the GC-MS method based on published data for hydroxylamine analysis.[6]
| Parameter | Expected Value |
| Limit of Detection (LOD) | < 0.1 ppm |
| Limit of Quantitation (LOQ) | 0.1 ppm[6] |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 88 - 106%[6] |
| Precision (% RSD) | < 10% |
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The HPLC-UV and GC-MS methods detailed in these application notes provide robust frameworks for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. It is imperative that these methods are fully validated according to ICH Q2(R1) guidelines or equivalent standards to ensure they are suitable for their intended purpose in a research or quality control environment.
References
- 1. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: O-(cyclohexylmethyl)hydroxylamine in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(cyclohexylmethyl)hydroxylamine is a versatile reagent in organic synthesis, primarily utilized for the preparation of oxime ethers. These derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. The incorporation of the cyclohexylmethyl group can enhance lipophilicity and modulate the pharmacokinetic and pharmacodynamic properties of a parent compound. This document provides detailed protocols for the synthesis of this compound hydrochloride and its subsequent application in the formation of oxime ethers from various carbonyl compounds.
Synthesis of this compound hydrochloride
A common route to synthesize O-alkylated hydroxylamines involves the alkylation of a protected hydroxylamine derivative, followed by deprotection. A representative procedure is outlined below.
Experimental Protocol:
Step 1: N-(Cyclohexylmethoxy)phthalimide
-
To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclohexylmethanoyl chloride (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(cyclohexylmethoxy)phthalimide.
Step 2: this compound hydrochloride
-
Suspend N-(cyclohexylmethoxy)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and bubble hydrogen chloride gas through the solution until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white solid.
Application: Synthesis of Novel Oxime Ethers
This compound hydrochloride can be reacted with aldehydes and ketones to form the corresponding O-(cyclohexylmethyl)oxime ethers. These reactions are typically carried out in the presence of a base to neutralize the hydrochloride salt.[1]
General Experimental Protocol for Oxime Ether Synthesis:
-
Dissolve the aldehyde or ketone (1.0 eq) and this compound hydrochloride (1.1 eq) in a suitable solvent such as ethanol or methanol.[2]
-
Add a base, such as pyridine or sodium acetate (1.2 eq), to the solution.[3]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[2]
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired oxime ether.
Table 1: Representative Synthesis of O-(cyclohexylmethyl)oxime Ethers
| Entry | Carbonyl Compound | Product | Typical Yield (%) |
| 1 | Benzaldehyde | O-(cyclohexylmethyl)benzaldoxime | 85-95 |
| 2 | 4-Chlorobenzaldehyde | 4-Chloro-O-(cyclohexylmethyl)benzaldoxime | 88-96 |
| 3 | Cyclohexanone | Cyclohexanone O-(cyclohexylmethyl)oxime | 80-90 |
| 4 | Acetophenone | Acetophenone O-(cyclohexylmethyl)oxime | 75-85 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Visualization of a Potential Application Workflow
The synthesis of novel oxime ethers using this compound can be a key step in a drug discovery workflow. The following diagram illustrates a hypothetical pathway from initial synthesis to the identification of a lead compound.
Caption: Drug discovery workflow utilizing this compound.
Signaling Pathway Implication
Oxime ethers are present in various enzyme inhibitors. For instance, they can be incorporated into molecules targeting kinases, which are crucial in many cellular signaling pathways. The diagram below depicts a simplified generic kinase signaling pathway that could be a target for novel inhibitors synthesized using this compound.
Caption: Inhibition of a kinase signaling pathway by a novel oxime ether.
References
Application Notes and Protocols for O-(cyclohexylmethyl)hydroxylamine Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(cyclohexylmethyl)hydroxylamine is a derivatizing agent used to enhance the analytical detection of carbonyl-containing compounds, such as aldehydes and ketones. This process, known as oximation, converts the carbonyl group into an oxime ether. This derivatization is particularly valuable in analytical chemistry, especially in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The addition of the cyclohexylmethyl group increases the molecular weight and often improves the chromatographic behavior and ionization efficiency of the target analytes, leading to significantly enhanced sensitivity and more reliable quantification.[1][2]
The structural characteristics of many endogenous and exogenous carbonyl compounds, including steroids, can lead to low ionization efficiency in mass spectrometry, reducing overall sensitivity.[1] Chemical derivatization with reagents like this compound addresses this challenge by introducing a moiety that is more readily ionized and provides a more specific fragmentation pattern, aiding in both quantification and structural elucidation.
Principle of Derivatization
The derivatization reaction involves the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable C=N double bond, resulting in the corresponding O-(cyclohexylmethyl)oxime. The reaction is typically carried out in a slightly acidic or basic medium to facilitate both the nucleophilic attack and the dehydration step.
Benefits of this compound Derivatization
-
Enhanced Sensitivity: Derivatization can significantly increase the signal intensity in mass spectrometry. For instance, hydroxylamine derivatization of steroids has been shown to increase the quantitative limits by 3.9 to 202.6 times and the signal intensities in MS by about 1.8 to 251.9 times.[1]
-
Improved Chromatographic Properties: The addition of the bulky and non-polar cyclohexylmethyl group can improve the resolution and peak shape of polar carbonyl compounds in reverse-phase liquid chromatography and gas chromatography.
-
Increased Specificity: The formation of a specific derivative with a known mass shift allows for more targeted and selective detection in complex biological matrices, reducing the likelihood of interferences.
-
Versatility: This derivatization technique is applicable to a wide range of carbonyl-containing molecules, including steroids, pharmaceuticals, and environmental contaminants.
Quantitative Data Summary
The following table summarizes the improvement in analytical parameters observed after hydroxylamine derivatization of various steroids for LC-MS analysis. While this data is for a general hydroxylamine reagent, it is indicative of the significant enhancements that can be expected with O-substituted hydroxylamines like this compound.
| Analyte | Improvement in Quantitative Limit (fold) | Improvement in MS Signal Intensity (fold) |
| Progesterone | 4.9 | 2.5 |
| 21-Deoxycortisol | 202.6 | 251.9 |
| Estrone | 3.9 | 1.8 |
| 4-Androstenedione | 5.1 | 3.2 |
| Testosterone | 4.2 | 2.1 |
| Dihydrotestosterone | 10.1 | 8.7 |
| Androstenone | 198.7 | 189.5 |
| Dehydroepiandrosterone | 153.8 | 166.7 |
| Corticosterone | 4.1 | 2.3 |
| Cortisone | 5.2 | 3.5 |
| Source: Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS[1] |
Experimental Protocols
General Protocol for Derivatization of Carbonyl Compounds with this compound
This protocol provides a general guideline for the derivatization of aldehydes and ketones. Optimal conditions (e.g., temperature, reaction time, and pH) may vary depending on the specific analyte and sample matrix and should be optimized accordingly.
Materials:
-
This compound hydrochloride
-
Analyte containing a carbonyl group (e.g., steroid standard, extracted biological sample)
-
Reaction solvent (e.g., acetonitrile, methanol, or a mixture with water)
-
Acid or base for pH adjustment (e.g., pyridine, acetic acid, or hydrochloric acid)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge (optional)
-
Autosampler vials for LC-MS or GC-MS analysis
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a liquid-liquid or solid-phase extraction to isolate the analytes of interest and remove interfering substances.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the reaction solvent.
-
-
Derivatization Reaction:
-
Prepare a stock solution of this compound hydrochloride in the reaction solvent (e.g., 10 mg/mL).
-
To the reconstituted sample, add an excess of the this compound solution. The molar excess will need to be optimized but can range from 10-fold to 100-fold.
-
Add a small amount of acid or base to catalyze the reaction. For example, pyridine can be used as a basic catalyst, or a small amount of acetic acid can be used to maintain a slightly acidic pH. The optimal pH for oxime formation is typically between 4 and 5.
-
Vortex the mixture thoroughly.
-
-
Incubation:
-
Seal the reaction vial tightly.
-
Incubate the reaction mixture at an elevated temperature. A starting point for optimization could be 60°C for 30-60 minutes.[2] Some reactions may proceed efficiently at room temperature with longer incubation times.
-
-
Reaction Quenching and Final Preparation:
-
After incubation, cool the reaction mixture to room temperature.
-
The reaction can be quenched by adding a small amount of a reagent that reacts with the excess derivatizing agent, although this is often not necessary for subsequent LC-MS or GC-MS analysis.
-
If necessary, centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: General reaction scheme for the formation of an oxime ether.
References
Application Note: Protein Modification via Oxime Ligation Using O-(cyclohexylmethyl)hydroxylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction Chemoselective bioconjugation techniques are essential for the specific modification of proteins in various applications, including therapeutic development, diagnostics, and fundamental research.[1] Oxime ligation, a reaction between an aminooxy group and a carbonyl (aldehyde or ketone), stands out as a robust and versatile method for creating stable protein conjugates.[2][3][4][5] This reaction is highly chemoselective, proceeds under mild, aqueous conditions, and forms a stable oxime bond, making it ideal for modifying sensitive biological macromolecules.[2][3][6] O-(cyclohexylmethyl)hydroxylamine is an aminooxy-containing reagent that, upon reaction with a carbonyl-modified protein, forms a conjugate with a hydrophobic cyclohexyl moiety. This note provides detailed protocols and data for utilizing this compound in protein modification.
Principle of the Reaction The core of the methodology involves a two-stage process. First, a carbonyl group (typically an aldehyde for faster kinetics) is site-specifically introduced onto the target protein. Second, the carbonyl-functionalized protein is reacted with this compound. The nucleophilic aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent acid-catalyzed dehydration yields a stable oxime linkage.[7][8] The reaction is typically most efficient in a mildly acidic buffer (pH 4-7).[3][7]
Experimental Workflow and Applications
The general workflow for protein modification via oxime ligation is a sequential process involving the introduction of a carbonyl handle followed by conjugation with the aminooxy reagent.
Caption: General workflow for protein modification using oxime ligation.
This strategy is widely used to create advanced bioconjugates, such as Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is precisely attached to a targeting antibody.
References
- 1. susupport.com [susupport.com]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
O-(Cyclohexylmethyl)hydroxylamine: Application Notes and Protocols for Proteomics and Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(cyclohexylmethyl)hydroxylamine is a specialized chemical reagent with significant potential in the fields of proteomics and metabolomics. As a hydroxylamine derivative, its primary utility lies in its ability to react specifically with carbonyl groups (aldehydes and ketones) present in a wide range of biomolecules. This reactivity forms the basis of powerful techniques for the labeling, enrichment, and characterization of proteins and metabolites. The incorporation of a cyclohexylmethyl group offers distinct advantages, including increased hydrophobicity and steric bulk, which can enhance the binding affinity and specificity of chemical probes.
These application notes provide an overview of the key applications of this compound, along with detailed protocols for its use in proteomics and metabolomics workflows.
I. Applications in Metabolomics: Carbonyl-Containing Metabolite Analysis
The selective labeling of carbonyl compounds is a critical strategy in metabolomics for the sensitive detection and accurate quantification of this class of molecules, which includes important biomarkers for oxidative stress and various diseases. O-substituted hydroxylamines, such as this compound, can be used to derivatize these metabolites, improving their chromatographic separation and mass spectrometric detection.[1][2]
Key Applications:
-
Enhanced Detection of Low-Abundance Metabolites: Derivatization with this compound increases the molecular weight and can improve the ionization efficiency of carbonyl-containing metabolites, leading to enhanced sensitivity in mass spectrometry-based analyses.[1]
-
Improved Chromatographic Separation: The addition of the cyclohexylmethyl group increases the hydrophobicity of the metabolites, which can improve their retention and separation in reverse-phase liquid chromatography.
-
Targeted Analysis of Aldehydes and Ketones: This reagent allows for the specific targeting of carbonyl-containing metabolites in complex biological samples.
Experimental Protocol: Derivatization of Carbonyl Metabolites in Serum for LC-MS/MS Analysis
This protocol outlines a general procedure for the derivatization of carbonyl-containing metabolites in a serum sample using this compound for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound hydrochloride
-
Serum sample
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Pyridine
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add 400 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and dry under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of this compound hydrochloride in 50% ACN/water containing 1% pyridine.
-
Vortex briefly to mix.
-
Incubate at 60°C for 1 hour.
-
After incubation, cool the sample to room temperature.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5 µL) of the derivatized sample onto the LC-MS/MS system.
-
LC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for profiling.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Presentation: Illustrative Quantitative Data
The following table presents hypothetical quantitative data for the analysis of two carbonyl-containing metabolites in a control versus a disease state sample, demonstrating the utility of derivatization for detecting changes in metabolite levels.
| Metabolite | Control (Peak Area) | Disease (Peak Area) | Fold Change | p-value |
| 4-Hydroxynonenal | 1.2 x 10^5 | 3.6 x 10^5 | 3.0 | <0.01 |
| Malondialdehyde | 5.8 x 10^4 | 1.5 x 10^5 | 2.6 | <0.05 |
This table illustrates how derivatization can enable the quantification of changes in carbonyl metabolite levels.
Workflow for Carbonyl Metabolite Analysis
Caption: Workflow for carbonyl metabolite analysis.
II. Applications in Proteomics: Oxime Ligation and Protein Characterization
In proteomics, the reaction between a hydroxylamine derivative and a carbonyl group, known as oxime ligation, is a powerful bioorthogonal conjugation technique.[3][4][5][6][7] This reaction is highly specific and proceeds under mild conditions, making it ideal for use in complex biological systems. This compound can be used to label proteins that have been engineered or modified to contain a carbonyl group. The cyclohexyl group can serve as a hydrophobic tag or as a structural element to probe protein-protein interactions.[8]
Key Applications:
-
Site-Specific Protein Labeling: Introduction of a carbonyl group into a protein (e.g., via enzymatic modification or incorporation of an unnatural amino acid) allows for subsequent labeling with this compound for the attachment of affinity tags, fluorophores, or other probes.[6]
-
Protein-Protein Interaction Studies: The cyclohexyl moiety can be used as a "bait" in chemical cross-linking or affinity-based pulldown experiments to identify interacting proteins.[8]
-
Enrichment of Carbonylated Proteins: Proteins containing carbonyl groups as a result of oxidative stress can be selectively labeled and enriched for subsequent identification and quantification.
Experimental Protocol: Oxime Ligation for Site-Specific Labeling of a Recombinant Protein
This protocol describes the site-specific labeling of a recombinant protein containing a genetically encoded p-acetylphenylalanine (a ketone-containing unnatural amino acid) with this compound.
Materials:
-
Recombinant protein containing p-acetylphenylalanine
-
This compound hydrochloride
-
Aniline (catalyst)
-
Phosphate-buffered saline (PBS), pH 6.5
-
Desalting column
-
SDS-PAGE analysis materials
-
Mass spectrometer
Procedure:
-
Protein Preparation:
-
Purify the recombinant protein containing p-acetylphenylalanine using standard chromatographic techniques.
-
Buffer exchange the protein into PBS, pH 6.5.
-
Determine the protein concentration.
-
-
Oxime Ligation Reaction:
-
To the protein solution (e.g., 1 mg/mL), add this compound hydrochloride to a final concentration of 10 mM.
-
Add aniline to a final concentration of 10 mM (from a freshly prepared stock).
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle agitation.
-
-
Purification of the Labeled Protein:
-
Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Analysis of Labeling Efficiency:
-
SDS-PAGE: Analyze the unlabeled and labeled protein by SDS-PAGE. A successful ligation may result in a slight shift in the molecular weight.
-
Mass Spectrometry: Confirm the mass of the labeled protein by mass spectrometry. The expected mass increase corresponds to the mass of the this compound minus the mass of water.
-
Data Presentation: Illustrative Mass Spectrometry Data
The following table shows the expected and observed mass of a protein before and after labeling with this compound.
| Protein State | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | | :--- | :--- | :--- | :--- | :--- | | Unlabeled Protein | 25,000.0 | 25,000.2 | - | | Labeled Protein | 25,141.2 | 25,141.5 | +141.3 |
This table illustrates the expected mass shift upon successful oxime ligation.
Workflow for Site-Specific Protein Labeling
Caption: Workflow for site-specific protein labeling.
III. Signaling Pathways and Logical Relationships
This compound can be utilized as a chemical probe to investigate signaling pathways where carbonyl-containing molecules or protein carbonylation play a regulatory role. For instance, in pathways related to oxidative stress, the accumulation of reactive carbonyl species can lead to protein carbonylation, altering protein function and downstream signaling.
Diagram: Investigating Oxidative Stress-Induced Protein Carbonylation
The following diagram illustrates a logical workflow for using this compound to identify and study proteins that are carbonylated in response to oxidative stress.
Caption: Workflow for identifying carbonylated proteins.
Conclusion
This compound is a versatile reagent with broad applicability in modern proteomics and metabolomics. Its ability to specifically target carbonyl groups enables the development of robust and sensitive assays for the analysis of important biomolecules. The unique properties conferred by the cyclohexylmethyl group can be leveraged to design novel chemical probes and analytical strategies for advancing our understanding of complex biological systems and for the development of new therapeutic agents. Researchers are encouraged to adapt the provided protocols to their specific experimental needs and to explore the full potential of this valuable chemical tool.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions [mdpi.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
Troubleshooting & Optimization
Technical Support Center: O-(cyclohexylmethyl)hydroxylamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of O-(cyclohexylmethyl)hydroxylamine. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective method for the synthesis of this compound is a two-step process. This process begins with the alkylation of a protected hydroxylamine derivative, such as N-hydroxyphthalimide, using a cyclohexylmethyl electrophile. The second step involves the deprotection of the intermediate to yield the final product. A popular variation of this synthesis involves the use of cyclohexylmethanol in a Mitsunobu reaction with N-hydroxyphthalimide, followed by deprotection using hydrazine.[1] Another approach involves the direct alkylation of N-hydroxyphthalimide with cyclohexylmethyl bromide. An alternative, hydrazine-free method utilizes the reaction of an alkyl bromide with N,N'-di-tert-butoxycarbonylhydroxylamine, followed by deprotection with hydrochloric acid.[2]
Q2: What are the key starting materials for the synthesis of this compound?
The primary starting materials for the synthesis of this compound typically include:
-
Cyclohexylmethyl precursor: This can be either cyclohexylmethanol for a Mitsunobu reaction or cyclohexylmethyl bromide for a direct alkylation.
-
Hydroxylamine equivalent: N-hydroxyphthalimide is a commonly used reagent for this purpose.
-
Reagents for the Mitsunobu reaction (if applicable): These include a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Base (for direct alkylation): A non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (NEt3) is often used.
-
Deprotection reagent: Hydrazine hydrate is frequently used for the removal of the phthalimide protecting group.[3] An alternative method for deprotection involves using sodium borohydride in isopropanol, followed by acetic acid.[4][5]
Q3: How can I monitor the progress of the reaction?
The progress of both the alkylation and deprotection steps can be monitored by thin-layer chromatography (TLC). A suitable solvent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials from the product. Staining with potassium permanganate or visualization under UV light can help in identifying the spots. The disappearance of the starting material and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q4: What are the typical yields for the synthesis of this compound?
Yields can vary depending on the specific reaction conditions and the purity of the starting materials. However, with optimized conditions, it is possible to achieve good to excellent yields for both the alkylation and deprotection steps. The overall yield for the two-step synthesis is generally in the range of 60-85%.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conversion of starting material in the alkylation step. | 1. Inactive reagents (e.g., wet solvent or degraded DEAD/DIAD). 2. Insufficient reaction temperature or time. 3. Poor quality of the alkylating agent (cyclohexylmethyl bromide). | 1. Ensure all solvents and reagents are anhydrous. Use freshly opened or purified reagents. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. 3. Purify the cyclohexylmethyl bromide by distillation if necessary. |
| Formation of multiple spots on TLC during alkylation. | 1. Side reactions, such as elimination of HBr from cyclohexylmethyl bromide. 2. N-alkylation versus O-alkylation of N-hydroxyphthalimide. | 1. Use a non-nucleophilic base and control the reaction temperature. 2. O-alkylation is generally favored under these conditions, but purification by column chromatography will be necessary to isolate the desired product. |
| Difficulty in removing the phthalhydrazide byproduct after deprotection with hydrazine. | Phthalhydrazide is often poorly soluble and can precipitate with the product. | 1. After the reaction, add an aqueous acid solution (e.g., 1M HCl) to protonate the desired amine product, making it water-soluble. The phthalhydrazide will remain as a solid and can be removed by filtration. 2. Alternatively, perform the reaction in a solvent system where the phthalhydrazide has low solubility (e.g., ethanol or a mixture of THF and ethanol) to facilitate its precipitation and removal by filtration.[3] |
| Low yield of the final product after purification. | 1. Loss of product during aqueous workup due to its partial water solubility. 2. Decomposition of the hydroxylamine product during purification. | 1. Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. Use a continuous liquid-liquid extractor for more efficient extraction. 2. O-alkylhydroxylamines can be unstable. It is recommended to handle them at low temperatures and, if possible, convert them to a more stable salt form (e.g., hydrochloride) for storage.[1] |
| The final product is an oil instead of the expected solid hydrochloride salt. | Incomplete conversion to the hydrochloride salt or presence of impurities. | 1. Ensure a slight excess of HCl in a suitable solvent (e.g., diethyl ether or dioxane) is used for salt formation. 2. Purify the free base by column chromatography before attempting salt formation. |
Experimental Protocols
Protocol 1: Synthesis of N-(Cyclohexylmethoxy)phthalimide via Mitsunobu Reaction
This protocol describes the synthesis of the phthalimide-protected intermediate from cyclohexylmethanol.
Materials:
-
Cyclohexylmethanol
-
N-Hydroxyphthalimide
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of cyclohexylmethanol (1.0 eq.), N-hydroxyphthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(cyclohexylmethoxy)phthalimide as a white solid.
Protocol 2: Deprotection to Yield this compound
This protocol describes the removal of the phthalimide protecting group.
Materials:
-
N-(Cyclohexylmethoxy)phthalimide
-
Hydrazine hydrate
-
Ethanol (or THF)
Procedure:
-
Dissolve N-(cyclohexylmethoxy)phthalimide (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (4.0 eq.) to the solution at room temperature.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
For purification, dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product. For long-term storage, it is advisable to convert the product to its hydrochloride salt.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 5. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
Technical Support Center: O-(cyclohexylmethyl)hydroxylamine Synthesis
This guide provides troubleshooting advice and detailed protocols for common issues encountered during the synthesis of O-(cyclohexylmethyl)hydroxylamine, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: O-Alkylation of N-Hydroxyphthalimide
Q1: My yield for the N-(cyclohexylmethoxy)phthalimide intermediate is very low. What are the common causes?
A: Low yields in this Sₙ2 reaction step are typically traced back to one of three areas: the alkylating agent, reaction conditions, or side reactions.
-
Inefficient Leaving Group: The reactivity of the cyclohexylmethyl halide is critical. For Sₙ2 reactions, the leaving group ability follows the trend I > Br > OTs > Cl. If you are starting from cyclohexanemethanol, ensure its complete conversion to a species with a good leaving group, such as cyclohexylmethyl bromide or tosylate.
-
Suboptimal Base and Solvent: The choice of base and solvent is crucial for promoting the desired Sₙ2 pathway.
-
Base: Use a non-nucleophilic base to deprotonate N-hydroxyphthalimide without competing in the alkylation. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective.
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation but not the nucleophile, accelerating the Sₙ2 reaction.[1]
-
-
Side Reactions: The primary competing side reaction is elimination (E2), especially if using a sterically hindered base. Since cyclohexylmethyl halides are primary, this is less common but possible if reaction temperatures are too high.
-
Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature (e.g., to 60-80°C) or extending the reaction time.
Q2: I am struggling to purify the N-(cyclohexylmethoxy)phthalimide intermediate.
A: Purification challenges often involve removing unreacted starting materials.
-
Removing Unreacted N-Hydroxyphthalimide (NHPI): NHPI is acidic (pKa ≈ 6-7) and can be removed by washing the organic layer with a mild aqueous base solution, such as 1M sodium bicarbonate or dilute sodium hydroxide.
-
Removing Unreacted Cyclohexylmethyl Bromide: This non-polar byproduct can be difficult to separate from the similarly non-polar product. Careful column chromatography on silica gel is the most effective method for achieving high purity.
Q3: Is the Mitsunobu reaction a good alternative for the alkylation step?
A: While the Mitsunobu reaction allows for the direct use of cyclohexanemethanol, it can present its own challenges.[2] Published procedures for similar O-alkylations report moderate yields (around 50-60%) and the purification required to remove phosphorus byproducts (triphenylphosphine oxide) can be complex. For scalability and ease of purification, converting the alcohol to a halide or sulfonate first is often more reliable.
Step 2: Cleavage of the Phthalimide Group
Q4: My final yield of this compound is low after the hydrazine cleavage step. Why?
A: This is a common problem that can be attributed to incomplete reaction, product loss during workup, or product instability.
-
Incomplete Cleavage: The reaction with hydrazine hydrate requires sufficient equivalents (typically 1.5 to 3) and often needs to be heated to reflux in a solvent like ethanol to go to completion.[3] Monitor by TLC until the starting N-alkoxyphthalimide spot has completely disappeared.
-
Product Loss During Workup:
-
Volatility: The free-base form of this compound may be volatile or semi-volatile, leading to significant loss if concentrated under high vacuum for extended periods.[3]
-
Water Solubility: As a small amine derivative, the product may have partial solubility in water. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Saturating the aqueous layer with NaCl can help reduce the product's solubility and improve extraction efficiency.
-
-
Challenging Byproduct Removal: The phthalhydrazide byproduct precipitates during the reaction. While it can be removed by filtration, its gelatinous nature can sometimes trap the desired product, reducing the isolated yield.[4] Ensure the filter cake is washed thoroughly with the reaction solvent.
Q5: My final product is an oil and appears unstable. How can I properly isolate and store it?
A: O-alkylhydroxylamines are often oils at room temperature and can be sensitive to air and heat. The most effective strategy for isolation, purification, and long-term storage is to convert the free base into a stable crystalline salt.[2]
-
HCl Salt Formation: After the workup and extraction of the free base into an organic solvent (like diethyl ether or ethyl acetate), bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether). The hydrochloride salt will typically precipitate as a stable, non-volatile white solid that can be easily collected by filtration, washed with cold solvent, and dried.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of O-alkylhydroxylamines via the phthalimide method.
| Step | Reagents & Conditions | Solvent | Typical Yield | Common Issues | Reference(s) |
| 1. O-Alkylation | N-hydroxyphthalimide, Cyclohexylmethyl bromide, K₂CO₃, 60-80°C | DMF | 70-90% | Incomplete reaction, difficult purification | [1] |
| 2. Cleavage | N-(cyclohexylmethoxy)phthalimide, Hydrazine hydrate (2-3 eq.), Reflux | Ethanol | 75-90% | Product volatility, difficult byproduct removal | [4],[3] |
| 3. Purification | Free base in Et₂O, 2M HCl in Et₂O | Diethyl Ether | >95% (as salt) | Product instability as a free base | [2],[3] |
Experimental Protocols
Protocol 1: Synthesis of N-(cyclohexylmethoxy)phthalimide (Intermediate)
-
To a stirred solution of N-hydroxyphthalimide (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add cyclohexylmethyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-(cyclohexylmethoxy)phthalimide as a white solid.
Protocol 2: Synthesis of this compound (Final Product)
-
Dissolve N-(cyclohexylmethoxy)phthalimide (1.0 eq.) in ethanol (approx. 0.2 M solution).
-
Add hydrazine hydrate (2.5 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. A white precipitate (phthalhydrazide) will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the filter cake with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate carefully under reduced pressure, avoiding excessive heat or high vacuum.
-
Dissolve the resulting residue in dichloromethane and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and proceed immediately to salt formation or use the free base directly.
Protocol 3: Purification via Hydrochloride Salt Formation
-
Dissolve the crude this compound free base from Protocol 2 in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath (0°C).
-
Slowly add a 2.0 M solution of HCl in diethyl ether (1.5 eq.) dropwise with stirring.
-
A white precipitate of the hydrochloride salt will form immediately.
-
Continue stirring at 0°C for 30 minutes.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a stable, white crystalline solid.[3]
Visualized Workflows and Logic
Caption: General workflow for the synthesis of this compound HCl.
Caption: Troubleshooting decision tree for low yield issues in the synthesis.
References
- 1. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: O-(cyclohexylmethyl)hydroxylamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving O-(cyclohexylmethyl)hydroxylamine to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound and other O-alkylhydroxylamines include:
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Direct Alkylation of Hydroxylamine: This involves reacting hydroxylamine or its salt with a cyclohexylmethyl halide or sulfonate. Controlling the N- versus O-alkylation can be a challenge.
-
Mitsunobu Reaction: This method utilizes cyclohexylmethanol, N-hydroxyphthalimide, and Mitsunobu reagents (e.g., triphenylphosphine and a dialkyl azodicarboxylate) followed by the removal of the phthalimide protecting group.[1]
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Alkylation of N-Protected Hydroxylamines: A protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, is alkylated with a cyclohexylmethyl electrophile, followed by deprotection.[2]
Q2: How can I purify the final product, this compound?
A2: O-alkylhydroxylamines are often purified by converting them into their hydrochloride salts.[1] This is achieved by treating the reaction mixture with hydrochloric acid, which leads to the precipitation of the salt. The salt can then be isolated by filtration and washed with a suitable organic solvent. For non-salt forms, column chromatography on silica gel may be employed, though care must be taken as the free base can be unstable.
Q3: What are the main side products I should be aware of during the synthesis?
A3: The primary side products depend on the synthetic route chosen:
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In direct alkylation, N-alkylation and di-alkylation (both N and O) of hydroxylamine are common competitive reactions.
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During a Mitsunobu reaction, byproducts such as triphenylphosphine oxide and the reduced dialkyl azodicarboxylate are formed and must be removed during purification.[3] Incomplete reaction can also leave starting materials in the mixture.
-
If using protecting groups, incomplete deprotection will result in the N-protected this compound as an impurity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Poor quality of starting materials: Impure or wet reagents can significantly impact the reaction outcome. | Ensure all starting materials, especially solvents and reagents for anhydrous reactions like the Mitsunobu, are pure and dry. |
| Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures. | Optimize the reaction temperature. For Mitsunobu reactions, starting at 0°C and slowly warming to room temperature is common.[4] For direct alkylation, a moderate temperature (e.g., 50-80°C) may be necessary. | |
| Inefficient alkylating agent: The leaving group on the cyclohexylmethyl electrophile may not be sufficiently reactive. | Use a more reactive electrophile. For instance, cyclohexylmethyl iodide is more reactive than the bromide, which is more reactive than the chloride. Mesylates and tosylates are also excellent leaving groups. | |
| Formation of N-alkylated Side Product | Reaction conditions favoring N-alkylation: The choice of solvent and base can influence the site of alkylation on the ambident hydroxylamine nucleophile. | To favor O-alkylation, consider using a "harder" leaving group on your electrophile (e.g., sulfonate) in combination with a polar aprotic solvent. In some cases, using a protected hydroxylamine derivative can direct the alkylation to the oxygen atom. |
| Difficult Purification | Presence of triphenylphosphine oxide: This common byproduct of the Mitsunobu reaction can be challenging to remove by standard chromatography. | Several strategies can be employed: - Crystallization of the desired product if it is a solid. - Use of modified phosphines that result in water-soluble or easily removable oxides. - Precipitation of the triphenylphosphine oxide by adding a non-polar solvent like hexane or ether. |
| Product is an oil or difficult to crystallize: The free base of this compound may be an oil, making isolation difficult. | Convert the product to its hydrochloride salt by treating the purified oil with a solution of HCl in an organic solvent (e.g., diethyl ether or dioxane). The salt is often a crystalline solid that can be easily filtered.[1] |
Experimental Protocols
Method 1: Synthesis via Mitsunobu Reaction
This two-step protocol involves the O-alkylation of N-hydroxyphthalimide with cyclohexylmethanol, followed by hydrazinolysis to release the free hydroxylamine.
Step 1: Synthesis of N-(Cyclohexylmethoxy)phthalimide
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To a stirred solution of cyclohexylmethanol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate N-(cyclohexylmethoxy)phthalimide.
Step 2: Synthesis of this compound
-
Dissolve the purified N-(cyclohexylmethoxy)phthalimide (1.0 eq) in a suitable solvent such as ethanol or dichloromethane.
-
Add hydrazine monohydrate (1.5-2.0 eq) to the solution and stir at room temperature for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Filter off the precipitate and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude this compound can be further purified by distillation or by conversion to its hydrochloride salt.
Method 2: Synthesis via Direct Alkylation of a Protected Hydroxylamine
This method involves the alkylation of tert-butyl N-hydroxycarbamate, followed by acidic deprotection.[2]
Step 1: Synthesis of tert-butyl N-(cyclohexylmethoxy)carbamate
-
Prepare cyclohexylmethyl mesylate or tosylate from cyclohexylmethanol.
-
To a solution of tert-butyl N-hydroxycarbamate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a suitable base such as sodium hydride (1.1 eq) at 0°C.
-
Add the cyclohexylmethyl mesylate or tosylate (1.0 eq) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify by column chromatography if necessary.
Step 2: Deprotection to this compound
-
Dissolve the tert-butyl N-(cyclohexylmethoxy)carbamate in a suitable solvent such as dichloromethane or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, and stir at room temperature for 1-3 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product will be obtained as its corresponding salt (e.g., hydrochloride or trifluoroacetate).
Visualizations
References
- 1. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: O-(cyclohexylmethyl)hydroxylamine Derivatization
Welcome to the technical support center for O-(cyclohexylmethyl)hydroxylamine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in chemical synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, also available as its hydrochloride salt, is an O-substituted hydroxylamine.[1][][3] It is primarily used as a derivatizing agent in organic synthesis and analytical chemistry. Its key application is the reaction with aldehydes and ketones to form stable oxime derivatives.[4][5] This derivatization is often employed to:
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Improve analytical detection: The addition of the cyclohexylmethyl group can enhance the ionization efficiency of analytes in mass spectrometry (MS) and improve chromatographic separation in HPLC.[6]
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Act as a versatile intermediate: The resulting oximes can be used in further synthetic transformations.[7]
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Characterize carbonyl compounds. [7]
The bulky cyclohexylmethyl group can provide steric hindrance, which may influence the selectivity of the reaction.[1] Its lipophilicity can also enhance the membrane permeability of the resulting derivatives in biological assays.[1]
Q2: What are the typical reaction conditions for derivatization with this compound?
Derivatization is typically carried out by reacting the carbonyl-containing compound with this compound hydrochloride in the presence of a base to neutralize the HCl. Common conditions involve:
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Solvent: Protic solvents like ethanol or methanol are frequently used.[1] However, aprotic solvents such as tetrahydrofuran (THF) can also be employed, potentially increasing the nucleophilicity of the hydroxylamine.[1]
-
Base: A weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often added to scavenge the HCl released from the hydrochloride salt.[1] In some cases, a basic solvent like pyridine can be used.[8]
-
Temperature: Reactions are often performed at elevated temperatures, for example, 40-60°C.[1][6] However, it is important to avoid prolonged heating at high temperatures as hydroxylamine derivatives can be thermally labile.[1]
-
Stoichiometry: A slight excess of the hydroxylamine reagent (e.g., 1.1–1.3 equivalents) is recommended to drive the reaction to completion and minimize unreacted starting material.[1]
Q3: How can I monitor the progress of my derivatization reaction?
The progress of the reaction can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to check for the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These techniques are ideal for quantifying the remaining starting material and the formation of the oxime derivative.[1] A C18 column with an acetonitrile/water gradient is a common setup.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the desired product.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of the desired oxime derivative is a common issue. The following troubleshooting steps can help identify and resolve the problem.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield in this compound derivatization.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Ensure a slight excess (1.1-1.3 equivalents) of this compound hydrochloride is used to drive the reaction forward.[1] |
| Suboptimal pH | If using the hydrochloride salt, the reaction mixture can become acidic, which can inhibit the reaction. Add a weak base like sodium bicarbonate to neutralize the HCl.[1] Protic solvents can also protonate the hydroxylamine, reducing its nucleophilicity.[1] |
| Inappropriate Temperature | The reaction may be too slow at room temperature. Gently heat the reaction mixture (e.g., 40-60°C).[1][6] However, avoid prolonged heating at very high temperatures, as hydroxylamine derivatives can be thermally unstable.[1] |
| Poor Solvent Choice | The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are common, but if the yield is low, consider switching to an aprotic solvent like THF, which may enhance the nucleophilicity of the hydroxylamine.[1] |
| Insufficient Reaction Time | Derivatization reactions can sometimes be slow. Monitor the reaction over a longer period (e.g., several hours) using TLC or HPLC to ensure it has gone to completion.[6] |
| Degradation of Reagent | This compound and its derivatives can be sensitive to heat and strong acids or bases.[1][7] Ensure the reagent has been stored properly and is not degraded. |
Issue 2: Presence of Multiple Products or Impurities
The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram can indicate side reactions or the presence of impurities.
Troubleshooting Workflow for Multiple Products
Caption: Troubleshooting workflow for addressing multiple products in derivatization reactions.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Di-alkylation | An excess of the alkylating agent (if you are synthesizing the hydroxylamine) or unreacted starting material can lead to di-alkylated byproducts.[1] Using a slight excess of the hydroxylamine can help minimize this.[1] |
| N-O Bond Cleavage | The N-O bond in hydroxylamines can be susceptible to cleavage under harsh acidic conditions.[1] Ensure the pH is controlled, for example, by using a weak base as an acid scavenger.[1] |
| Side Reactions of the Carbonyl Compound | The starting material itself may be undergoing side reactions under the reaction conditions (e.g., aldol condensation, oxidation). |
| Geometric Isomers | Oximes can exist as E/Z isomers, which may appear as separate spots or peaks in chromatography.[4] This is an inherent property of the product and may require optimization of the chromatographic method for separation and quantification. |
| Degradation of Product | The formed oxime may be unstable under the reaction or workup conditions. It is important to handle the product with care and consider its stability. |
Experimental Protocols
Protocol 1: General Derivatization of a Carbonyl Compound
This protocol is a general guideline for the derivatization of an aldehyde or ketone with this compound hydrochloride for analytical purposes (e.g., HPLC-MS).
-
Preparation of Reagents:
-
Prepare a solution of your carbonyl-containing sample in a suitable solvent (e.g., acetonitrile or ethanol).
-
Prepare a solution of this compound hydrochloride (e.g., 10 mg/mL in water or ethanol).
-
Prepare a solution of a weak base (e.g., 0.1 M sodium bicarbonate in water).
-
-
Derivatization Reaction:
-
In a reaction vial, combine your sample solution with 1.1-1.3 molar equivalents of the this compound hydrochloride solution.
-
Add a sufficient amount of the weak base solution to neutralize the HCl.
-
Vortex the mixture gently.
-
Heat the reaction vial at 40-60°C for 20-60 minutes.[6] The optimal time and temperature should be determined empirically.[6]
-
-
Sample Analysis:
-
After cooling to room temperature, the sample can be directly injected into the HPLC-MS system or may require further dilution or extraction depending on the sample matrix.
-
Protocol 2: Synthesis of this compound Hydrochloride
This is a representative synthesis based on the O-alkylation of a hydroxylamine derivative.[1]
-
Reaction Setup:
-
Dissolve hydroxylamine hydrochloride in a suitable solvent such as ethanol.
-
Add a base, such as sodium hydroxide or potassium carbonate, to the solution.
-
Add cyclohexylmethyl chloride to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress using TLC or HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or chromatography to yield this compound, which can then be converted to its hydrochloride salt.
-
Disclaimer: These protocols are intended as general guidelines. Researchers should always consult the relevant literature and safety data sheets before conducting any experiment and optimize the conditions for their specific application.
References
- 1. This compound hydrochloride | 34955-09-4 | Benchchem [benchchem.com]
- 3. This compound hydrochloride | C7H16ClNO | CID 13983480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 6. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy O-cyclohexylhydroxylamine | 4759-21-1 [smolecule.com]
- 8. arpgweb.com [arpgweb.com]
Technical Support Center: O-(cyclohexylmethyl)hydroxylamine Reactions
Welcome to the technical support center for O-(cyclohexylmethyl)hydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential side products that may arise during reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily used as a reagent in organic synthesis for the formation of O-cyclohexylmethyl oximes from aldehydes and ketones. These oximes are often stable, crystalline compounds, making them useful for the purification and characterization of carbonyl compounds. They can also serve as intermediates for various functional group transformations, such as conversion to amides via the Beckmann rearrangement or reduction to amines.
Q2: What are the most common side products observed in reactions involving this compound?
A2: The most frequently encountered side products in reactions with this compound, particularly in the synthesis of oxime ethers, include:
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Geometric Isomers (E/Z isomers): The resulting oximes can often form as a mixture of E and Z stereoisomers. The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts.[1][2]
-
Nitrone Formation: Nitrones can be formed as byproducts, especially during the synthesis of oxime ethers.[3]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual this compound and the starting carbonyl compound in the final product mixture.
-
Decomposition Products: Like other hydroxylamine derivatives, this compound can be susceptible to thermal decomposition, potentially leading to the formation of various degradation products. General decomposition products of hydroxylamines can include ammonia, water, nitrogen, and nitrous oxide.[4][5]
Q3: How can I minimize the formation of E/Z isomers?
A3: The formation of a single, desired stereoisomer can be challenging. However, several strategies can be employed to influence the isomeric ratio:
-
Reaction Conditions: Carefully controlling the reaction temperature and choice of solvent can favor the formation of one isomer over the other.
-
Catalyst Selection: The use of specific acid or base catalysts can influence the stereoselectivity of the oximation reaction.
-
Purification: If a mixture of isomers is formed, they can often be separated using chromatographic techniques such as column chromatography or by fractional crystallization.
Q4: What causes nitrone formation and how can it be avoided?
A4: Nitrone formation is a known side reaction in the synthesis of oxime ethers. It can be minimized by carefully controlling the reaction conditions. For instance, using milder bases and optimizing the reaction temperature can help suppress this side reaction. Purification of the final product by column chromatography can also be effective in removing nitrone impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired oxime product | Incomplete reaction. | - Increase reaction time. - Increase the molar excess of this compound. - Ensure efficient stirring. |
| Decomposition of the starting material or product. | - Lower the reaction temperature. - Use a less harsh base or acid catalyst. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of multiple spots on TLC, indicating impurities | Formation of E/Z isomers. | - Attempt to separate the isomers by column chromatography with a suitable eluent system. - Recrystallization may selectively crystallize one isomer. |
| Formation of nitrones or other byproducts. | - Purify the crude product using column chromatography. - Optimize reaction conditions (e.g., temperature, base) to minimize side reactions. | |
| Unreacted starting materials. | - Ensure the reaction has gone to completion by monitoring with TLC. - Use a slight excess of one reagent to drive the reaction to completion, followed by a suitable work-up to remove the excess. | |
| Difficulty in isolating the product | Product is an oil or does not crystallize easily. | - Attempt to purify by column chromatography. - Try to form a solid derivative (e.g., a salt) for easier handling and purification. |
| Product is highly soluble in the work-up solvent. | - Use a different extraction solvent. - Perform multiple extractions with smaller volumes of solvent. - Saturate the aqueous layer with salt to decrease the solubility of the organic product. | |
| Product appears to be unstable | Decomposition upon heating or exposure to air/light. | - Store the purified product at low temperatures and under an inert atmosphere. - Avoid prolonged heating during purification. |
| Hydrolysis of the oxime back to the carbonyl compound and hydroxylamine. | - Avoid acidic conditions during work-up and storage, as oxime hydrolysis is acid-catalyzed.[6][7] |
Experimental Protocols
General Procedure for the Synthesis of O-(cyclohexylmethyl)oximes:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or THF), add this compound hydrochloride (1.1 - 1.5 eq.) and a base (e.g., sodium acetate, pyridine, or triethylamine, 1.1 - 2.0 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure O-(cyclohexylmethyl)oxime.
Protocol for Minimizing E/Z Isomer Formation (Example):
For certain substrates, performing the reaction at a lower temperature and with a specific base can favor the formation of one isomer. For example, using a weaker base like sodium bicarbonate at room temperature might lead to a different isomeric ratio compared to a stronger base like triethylamine at reflux. The optimal conditions will be substrate-dependent and require experimental screening.
Visualizing Reaction Pathways
DOT Script for Oximation Reaction and Potential Side Products:
Caption: General reaction scheme for oximation and potential side products.
DOT Script for Troubleshooting Logic:
Caption: Troubleshooting workflow for common issues in oximation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-(cyclohexylmethyl)hydroxylamine Solutions
This technical support center provides guidance on the stability and storage of O-(cyclohexylmethyl)hydroxylamine solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: While specific solubility data for this compound is not extensively published, its hydrochloride salt is generally soluble in polar solvents. For many applications, polar solvents such as water, ethanol, methanol, glycerol, and propylene glycol are suitable for dissolving hydroxylamine derivatives.[1][2] The choice of solvent will ultimately depend on the specific requirements of your experiment. For applications requiring the free base, it can be generated from the hydrochloride salt.[1]
Q2: What are the optimal storage conditions for this compound solutions?
A2: To ensure the stability of this compound solutions, they should be stored in a cool, dry, and dark environment.[3] The recommended storage temperature is typically between 2-8°C (35-46°F).[3] It is crucial to store solutions in tightly sealed containers to prevent exposure to moisture and air.[3][4] For the solid hydrochloride salt, storage should be in a well-ventilated, dry place away from heat and sources of ignition.[4][5]
Q3: How long can I store this compound solutions?
A3: There is no specific published stability data for this compound solutions. However, as a general best practice for hydroxylamine derivatives, it is strongly recommended to prepare solutions fresh immediately before use.[1][2] Hydroxylamine and its derivatives can be unstable and may degrade over time, especially in solution.[3][6][7]
Q4: What are the potential signs of degradation in my this compound solution?
A4: Visual indicators of degradation may include a change in color or the formation of precipitates. However, degradation can occur without any visible signs. The most reliable way to assess the quality of your solution is to use an analytical method, such as HPLC, to determine the concentration of the active compound.[8][9][10]
Troubleshooting Guides
Problem: My experiment is yielding unexpected results, and I suspect my this compound solution has degraded.
-
Solution:
-
Prepare a fresh solution: Always prepare a new solution of this compound immediately before your experiment to minimize the impact of potential degradation.[1][2]
-
Verify compound identity and purity: If possible, confirm the identity and purity of your starting material using appropriate analytical techniques.
-
Use high-purity solvents: Ensure that the solvents used for solution preparation are of high purity and free from contaminants that could accelerate degradation.
-
Control experimental conditions: Hydroxylamine derivatives can be sensitive to heat and light.[3] Ensure your experimental setup minimizes exposure to these conditions.
-
Problem: I am observing poor solubility of this compound hydrochloride in my chosen solvent.
-
Solution:
-
Gentle warming: Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can lead to degradation.[3]
-
Sonication: Using an ultrasonic bath can help to break up solid particles and improve dissolution.
-
Solvent selection: Consider using a more polar solvent if you are experiencing solubility issues.
-
pH adjustment: The solubility of hydroxylamine salts can be pH-dependent. Adjusting the pH of the solution may improve solubility, but ensure the final pH is compatible with your experimental requirements.
-
Data Presentation
As specific quantitative stability data for this compound solutions is not publicly available, the following table provides general storage recommendations for hydroxylamine and its hydrochloride salt, which can be used as a guideline.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[3] | Minimizes decomposition and maintains compound stability.[3] |
| Storage Environment | Dry, well-ventilated, and protected from light.[3][4] | Prevents degradation from moisture, air, and light.[3][4] |
| Container | Tightly sealed, non-metal containers.[4][5] | Prevents contamination and reaction with metal ions.[11] |
| Solution Preparation | Prepare fresh immediately before use.[1][2] | Ensures the use of a solution with the highest possible purity and concentration. |
Experimental Protocols
Protocol: Preparation of a 0.25 M this compound Hydrochloride Solution in 0.25 M HCl
This protocol is a general guideline for preparing a solution of a hydroxylamine salt in an acidic medium.
Materials:
-
This compound hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Prepare the 0.25 M HCl diluent:
-
Calculate the volume of concentrated HCl needed to prepare the desired volume of 0.25 M HCl.
-
In a fume hood, carefully add the calculated volume of concentrated HCl to a volume of deionized water.
-
Allow the solution to cool to room temperature.
-
Add more deionized water to reach the final desired volume and mix thoroughly.
-
-
Prepare the this compound hydrochloride solution:
-
Calculate the mass of this compound hydrochloride required to achieve a final concentration of 0.25 M in the desired volume. The molecular weight of this compound hydrochloride is 165.66 g/mol .
-
Weigh the calculated amount of this compound hydrochloride powder.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the previously prepared 0.25 M HCl solution to the volumetric flask.
-
Agitate the flask (e.g., using a magnetic stirrer) until the solid is completely dissolved.[12]
-
Carefully add more of the 0.25 M HCl solution until the meniscus reaches the calibration mark on the volumetric flask.[12]
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Safety Precautions:
-
Always work in a well-ventilated area, preferably a fume hood, when handling hydroxylamine derivatives and concentrated acids.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Avoid inhalation of dust or vapors.[5]
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[4]
Visualizations
Caption: Workflow for preparing this compound HCl solution.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Page loading... [guidechem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. asianjpr.com [asianjpr.com]
- 10. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lessons [ncsp.tamu.edu]
- 12. echemi.com [echemi.com]
Technical Support Center: Purification of O-(cyclohexylmethyl)hydroxylamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with O-(cyclohexylmethyl)hydroxylamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can arise from starting materials, side reactions, or decomposition. Key impurities may include:
-
Unreacted Starting Materials: Such as cyclohexylmethanol or the hydroxylamine precursor used.
-
Dialkylated Products: Formation of N,O-dialkylhydroxylamines can occur, complicating purification.[1]
-
Byproducts from Synthesis: For instance, if using a Mitsunobu reaction for synthesis, byproducts like diisopropyl hydrazinodicarboxylate can be a significant impurity.[2]
-
Oxidation Products: Hydroxylamine derivatives can be susceptible to oxidation.
-
Solvent Adducts: Residual solvents from the reaction or workup can be present.
Q2: My this compound derivative appears oily and is difficult to handle. How can I solidify it?
A2: Many O-alkylhydroxylamines are oils or low-melting solids in their free base form. Conversion to a hydrochloride (HCl) salt is a standard method to induce crystallization and improve handling.[2] This is typically achieved by dissolving the purified free base in a suitable solvent like diethyl ether or dichloromethane and treating it with a solution of HCl in ether.[2]
Q3: I am struggling with the removal of diisopropyl hydrazinodicarboxylate from my Mitsunobu reaction product. What is the recommended procedure?
A3: A common and effective method is to first convert your desired O-alkylhydroxylamine into its hydrochloride salt. The contaminating diisopropyl hydrazinodicarboxylate is not basic and will not form a salt. Therefore, it can be washed away from the precipitated HCl salt using a solvent in which the salt has low solubility, such as dichloromethane.[2]
Q4: What analytical techniques are recommended for assessing the purity of this compound derivatives?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any organic impurities.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying purity. Due to the weak UV absorbance of many hydroxylamine derivatives, derivatization with a UV-active agent (e.g., benzaldehyde) may be necessary for sensitive detection.[4][5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.[3]
-
Thin Layer Chromatography (TLC): A quick and convenient method to monitor reaction progress and assess the number of components in a mixture.[2]
Troubleshooting Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Product loss during extraction or chromatography. | - Ensure the pH is appropriately adjusted during aqueous extractions to prevent the loss of the basic product into the aqueous layer. - Optimize chromatography conditions (e.g., solvent polarity, gradient) to ensure good separation and recovery. |
| Co-elution of Impurities during Column Chromatography | Similar polarity of the product and impurities. | - Try a different stationary phase (e.g., alumina instead of silica gel). - Use a shallower solvent gradient during elution to improve separation. - Consider converting the product to its HCl salt, which will have very different chromatographic behavior. |
| Product Decomposition on Silica Gel Column | The acidic nature of silica gel can degrade sensitive compounds. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use an alternative stationary phase like neutral alumina. |
| Incomplete Salt Formation | Incorrect stoichiometry of acid or presence of water. | - Use a slight excess of the acid (e.g., HCl in ether). - Ensure all solvents are anhydrous, as water can interfere with salt precipitation. |
| Difficulty in Removing Residual Solvent | High-boiling point solvents used in the reaction or purification. | - Use a high-vacuum pump to remove residual solvents. - Consider lyophilization if the product is soluble in water or other suitable solvents. - Recrystallize the product from a different solvent system. |
Experimental Protocols
Protocol 1: General Purification of O-Alkylhydroxylamines via Flash Chromatography and Salt Formation
This protocol is adapted from the synthesis of O-alkylhydroxylamine derivatives and is applicable to this compound.[2]
-
Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Flash Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with a suitable non-polar solvent (e.g., heptane).
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. A typical gradient could be from 0% to 50% ethyl acetate in heptane.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Concentrate the pure fractions to obtain the this compound derivative as a free base.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether.
-
Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the precipitated solid by filtration.
-
-
Washing and Drying:
-
Wash the collected solid with a solvent in which the salt is insoluble but impurities like diisopropyl hydrazinodicarboxylate are soluble (e.g., dichloromethane).[2]
-
Dry the purified hydrochloride salt under vacuum.
-
Protocol 2: Purity Assessment by HPLC with UV Derivatization
This method is a general approach for the analysis of hydroxylamine derivatives that lack a strong chromophore.[4]
-
Derivatization Reaction:
-
Accurately weigh a sample of the this compound derivative.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Add a solution of benzaldehyde and a buffer (e.g., sodium acetate/acetic acid) to the sample solution.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to form the benzaldehyde oxime ether derivative.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm).[5]
-
Mobile Phase A: 0.05% formic acid in water.[4]
-
Mobile Phase B: 0.05% formic acid in acetonitrile.[4]
-
Gradient: A typical gradient could be from 0% to 70% Mobile Phase B over 10 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the benzaldehyde derivative absorbs strongly (e.g., 250 nm).[4]
-
Injection Volume: 5 µL.
-
-
Quantification:
-
Prepare a calibration curve using standards of the derivatized compound of known concentrations.
-
Calculate the purity of the sample by comparing its peak area to the calibration curve.
-
Visualizing Workflows
Caption: A typical workflow for the purification and analysis of this compound derivatives.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. asianjpr.com [asianjpr.com]
- 6. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
how to avoid degradation of O-(cyclohexylmethyl)hydroxylamine
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of O-(cyclohexylmethyl)hydroxylamine to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its common application?
This compound, also available as its hydrochloride salt, is an organic compound used as a reagent and intermediate in organic synthesis.[1] It is particularly valuable in the preparation of oximes and other derivatives in medicinal chemistry and drug development.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general instability of hydroxylamines, the primary factors contributing to the degradation of this compound are likely:
-
Temperature: Elevated temperatures can accelerate decomposition.[2][3]
-
pH: Solutions of hydroxylamine-based compounds are most stable near neutral pH. Both strongly acidic and alkaline conditions can promote degradation.
-
Light: Exposure to light can induce degradation.[3]
-
Oxidizing Agents: As a hydroxylamine derivative, it is susceptible to oxidation.
-
Moisture and Air: The parent compound, hydroxylamine, is known to be unstable in the presence of moisture and carbon dioxide.[2] While the cyclohexylmethyl group may offer some protection, prolonged exposure to atmospheric conditions should be avoided.
Q3: How should I properly store this compound?
To ensure maximum stability and shelf-life, this compound and its hydrochloride salt should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment, ideally between 2-8°C.[3] | Minimizes thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reaction with atmospheric moisture and CO2.[2] |
| Light | Store in a dark or amber vial.[3] | Protects against light-induced degradation. |
| Container | Keep in a tightly sealed, non-metallic container. | Prevents contamination and reaction with metal ions that can catalyze decomposition. |
| Form | The hydrochloride salt is generally more stable than the free base. | Salt formation increases stability for storage. |
Q4: What are the likely degradation products of this compound?
While specific studies on this compound are limited, degradation of O-alkylhydroxylamines can lead to the formation of the corresponding alcohol (cyclohexylmethanol in this case) and other products arising from the breakdown of the hydroxylamine moiety.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or low yield. | Degradation of the this compound reagent. | 1. Verify the age and storage conditions of the reagent.2. Perform a quality control check (e.g., NMR, LC-MS) on the starting material.3. Prepare fresh solutions of the reagent before use. |
| Discoloration of the solid or solution. | Oxidation or other decomposition pathways. | 1. Discard the discolored reagent.2. Ensure future storage is under an inert atmosphere and protected from light. |
| Precipitate formation in solution. | Formation of insoluble degradation products or reaction with buffer components. | 1. Analyze the precipitate to identify its composition.2. Evaluate the compatibility of the solvent and buffer system with this compound. |
| Unexpected side products in the reaction mixture. | Reaction of degradation products with other reagents. | 1. Purify the this compound before use.2. Re-evaluate the reaction conditions (e.g., temperature, pH, reaction time) to minimize degradation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer system over time.
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent or buffer.
-
Sample Aliquoting: Aliquot the stock solution into multiple sealed vials to be stored under different conditions (e.g., 4°C in the dark, room temperature with light exposure).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.
-
Analytical Method: Analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: Use a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection. Monitor the peak area of the parent compound.
-
NMR: Acquire a proton NMR spectrum and integrate the characteristic peaks of this compound against an internal standard.
-
-
Data Analysis: Plot the concentration or peak area of this compound as a function of time for each storage condition to determine the rate of degradation.
Visualizations
References
- 1. This compound hydrochloride | C7H16ClNO | CID 13983480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge [mdpi.com]
Technical Support Center: O-(cyclohexylmethyl)hydroxylamine Analytical Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(cyclohexylmethyl)hydroxylamine. The information is designed to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analytical determination of this compound?
A1: Like many hydroxylamine derivatives, this compound presents several analytical challenges. Due to its high polarity and lack of a strong chromophore, direct analysis by reversed-phase HPLC with UV detection is often difficult, resulting in poor retention and low sensitivity.[1][2] For gas chromatography (GC), its polarity can lead to poor peak shape and interactions with the column. Therefore, derivatization is frequently required to improve its chromatographic behavior and detectability.[3][4]
Q2: What is the recommended storage and handling procedure for this compound hydrochloride?
A2: this compound hydrochloride should be stored in a cool, dry place, ideally between 2-8°C, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[5] It is important to wear appropriate personal protective equipment (PPE), such as gloves and safety glasses, and to handle the compound in a well-ventilated fume hood.[5] Spills should be neutralized with a suitable agent like sodium bicarbonate.[5]
Q3: How does the cyclohexylmethyl group affect the reactivity and analysis of this compound compared to other hydroxylamines?
A3: The bulky cyclohexylmethyl group introduces significant steric hindrance, which can reduce the nucleophilicity of the hydroxylamine.[5] This may slow down derivatization reactions compared to smaller O-alkyl hydroxylamines. However, this steric bulk can also improve selectivity in certain reactions. The lipophilicity conferred by the cyclohexyl group can enhance its retention in reversed-phase HPLC, potentially allowing for direct analysis under specific conditions, although sensitivity may still be a limitation.[6]
Q4: Can this compound be analyzed by mass spectrometry (MS)?
A4: Yes, mass spectrometry is a suitable technique for the analysis of this compound. For liquid chromatography-mass spectrometry (LC-MS), electrospray ionization (ESI) in positive mode can be used to detect the protonated molecule [M+H]+. For gas chromatography-mass spectrometry (GC-MS), the compound will likely require derivatization to increase its volatility and thermal stability.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | - Secondary interactions with free silanols on the HPLC column. - Inappropriate mobile phase pH. | - Use a column with low silanol activity or an end-capped column.[6] - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Add a competing amine, such as triethylamine, to the mobile phase to block active sites on the column. |
| Low sensitivity/No peak detected with UV detector | - this compound lacks a strong chromophore. | - Use a more universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS). - Perform a pre-column derivatization with a UV-active labeling agent (e.g., 9-fluorenylmethyl chloroformate, 1-fluoro-2,4-dinitrobenzene).[2][7] |
| Poor retention on reversed-phase column | - High polarity of the hydroxylamine group. | - Use a highly aqueous mobile phase with a C18 or polar-embedded column. - Consider HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative separation mode. - Derivatize the analyte to increase its hydrophobicity. |
| Irreproducible retention times | - Unstable mobile phase pH. - Column degradation. | - Ensure the mobile phase is well-buffered. - Use a guard column and ensure the mobile phase is compatible with the column chemistry. |
GC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| No peak or broad, tailing peak | - The compound is too polar and not volatile enough for GC analysis. - Thermal degradation in the injector or column. | - Derivatize the hydroxylamine group to a less polar, more volatile derivative (e.g., by silylation with BSTFA or reaction with acetone to form an oxime).[3] - Use a lower injection port temperature. - Employ a more inert column. |
| Multiple peaks for the analyte | - Formation of multiple derivatization products. - On-column degradation. | - Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to favor a single product. - Check for active sites in the GC system (injector liner, column) and use deactivated materials. |
| Poor fragmentation in MS | - The chosen derivative is too stable. | - Adjust the ionization energy in the mass spectrometer. - Consider a different derivatization reagent that yields a more readily fragmenting product. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis via Pre-column Derivatization with 1-Fluoro-2,4-dinitrobenzene (FDNB)
This protocol is adapted from a method for the analysis of hydroxylamine as a genotoxic impurity.[2]
1. Reagents and Materials:
-
This compound hydrochloride standard
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution (10 mg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Standard Preparation:
-
Prepare a stock solution of this compound hydrochloride in water (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with water to the desired concentrations.
3. Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of the FDNB solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
Cool the mixture to room temperature.
-
Add 500 µL of acetonitrile/water (50:50 v/v) and vortex.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
4. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
Protocol 2: GC-MS Analysis via Derivatization to an Oxime
This protocol is adapted from a method for the analysis of hydroxylamine.[3]
1. Reagents and Materials:
-
This compound hydrochloride standard
-
Acetone (GC grade)
-
Ethyl acetate (GC grade)
-
Sodium sulfate (anhydrous)
-
GC-MS system
2. Standard Preparation:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working standards by dilution.
3. Derivatization Procedure:
-
Take a known volume of the standard or sample solution and evaporate the solvent under a gentle stream of nitrogen if necessary.
-
Add 200 µL of acetone to the residue.
-
Vortex and let the reaction proceed at room temperature for 15 minutes to form the corresponding oxime.
-
Extract the derivative with 500 µL of ethyl acetate.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Transfer the solution to a GC vial for analysis.
4. GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: 70°C for 2 min, then ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.
Visualizations
Caption: HPLC-UV analysis workflow with pre-column derivatization.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 5. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 6. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
dealing with incomplete reactions of O-(cyclohexylmethyl)hydroxylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(cyclohexylmethyl)hydroxylamine. The focus is on addressing challenges associated with incomplete reactions and optimizing experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my oxime formation reaction with this compound resulting in a low yield?
A1: Incomplete oxime formation can be attributed to several factors. The reaction is an equilibrium process, and its success is highly dependent on the reaction conditions. Key factors influencing the yield include:
-
pH of the reaction medium: Oximation rates are significantly influenced by pH. The reaction is typically fastest in weakly acidic conditions.[1] At very low pH, the hydroxylamine becomes protonated and less nucleophilic, while at high pH, the carbonyl compound may be less reactive.[2]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the degradation of the product or starting materials.[3] In some cases, lower temperatures have been shown to improve yields.[4]
-
Solvent Choice: Protic solvents like ethanol or isopropanol can stabilize intermediates and facilitate the necessary proton transfers, often leading to better yields compared to aprotic solvents.[5]
-
Stoichiometry: An insufficient excess of this compound may lead to an incomplete reaction. However, a large excess is not always better and can sometimes complicate purification.[5]
-
Water Removal: The formation of an oxime from a carbonyl and a hydroxylamine involves the elimination of a water molecule.[1] In some cases, the removal of water as it is formed can help drive the equilibrium towards the product.
Q2: What are the optimal reaction conditions for reacting this compound with an aldehyde or ketone?
A2: The optimal conditions are substrate-dependent, but a good starting point is to use a protic solvent and maintain a weakly acidic environment.[1] Optimization is often necessary. Consider screening different solvents, temperatures, and the stoichiometry of your reactants. For instance, reactions can be conducted at temperatures ranging from room temperature to reflux, with reaction times from minutes to several hours.[3] Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[5]
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: Side products in oxime synthesis can arise from various pathways, including:
-
Beckmann Rearrangement: Under acidic conditions, the product oxime can undergo a Beckmann rearrangement to form an amide or nitrile.[6] To minimize this, carefully control the acidity of the reaction medium.
-
Reduction of the Oxime: If reducing agents are present, the oxime can be reduced to a primary amine.[1]
-
Degradation of Starting Material: The stability of your specific aldehyde or ketone under the reaction conditions should be considered.
To minimize side products, it is crucial to carefully control the reaction pH, temperature, and duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in determining the optimal time to stop the reaction.[7]
Q4: What are the recommended methods for purifying the O-(cyclohexylmethyl)oxime product?
A4: Purification strategies will depend on the physical properties of the product oxime. Common methods include:
-
Crystallization: If the product is a solid, crystallization is often an effective purification method.[5]
-
Column Chromatography: For liquid products or to separate closely related impurities, column chromatography on silica gel is a standard technique.[7]
-
Extraction: An initial workup involving liquid-liquid extraction can help to remove water-soluble impurities and unreacted hydroxylamine. Adjusting the pH of the aqueous layer can facilitate the separation.[8]
-
Azeotropic Distillation: To remove residual high-boiling point solvents like 2-methyl-1-propanol, azeotropic distillation with a solvent like toluene can be employed.[5]
Data Presentation
Table 1: Influence of Reaction Parameters on Oxime Synthesis Yield
| Parameter | Condition A | Condition B | Condition C | Impact on Yield | Citation |
| Temperature | Room Temperature | 50 °C | Reflux | Yield can increase with temperature up to an optimum, after which degradation may occur. | [3] |
| Solvent | Dioxane (Aprotic) | Ethanol/Water (Protic) | 2-Methyl-1-propanol (Protic) | Protic solvents generally favor higher yields by stabilizing intermediates. | [5] |
| Catalyst/Additive | None | Weak Acid (e.g., Pyridine) | Base (e.g., KOH) | A weakly acidic medium is often optimal for oxime formation. Bases can also promote the reaction in some cases. | [1][3] |
| Reaction Time | 60 min | 30 min | >10 hours | Shorter reaction times may be sufficient at optimal temperatures. Microwave heating can significantly reduce time. | [3][5] |
| Stoichiometry (Hydroxylamine) | 1.5 equivalents | 2.5 equivalents | 1.05 equivalents | A slight to moderate excess of the hydroxylamine is common, but optimization is key. | [5][7] |
Experimental Protocols
General Protocol for Oxime Formation with this compound
This is a representative protocol and may require optimization for your specific substrate.
-
Reagent Preparation: In a round-bottomed flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable protic solvent (e.g., ethanol, 2-methyl-1-propanol) at a concentration of approximately 0.5-1.0 M.[5]
-
Addition of Hydroxylamine: Add this compound (1.05-2.5 equivalents) to the solution.[5][7] If using the hydrochloride salt, a base such as pyridine may be added to liberate the free hydroxylamine.[7]
-
Reaction: Stir the mixture at the desired temperature (e.g., 50 °C or reflux) under an inert atmosphere (e.g., argon).[5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[5]
-
If a high-boiling solvent was used, perform an azeotropic distillation with toluene to remove it.[5]
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with 1 M aqueous HCl followed by brine.[7]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by crystallization or column chromatography.[5][7]
Visualizations
Caption: General mechanism of oxime formation.
Caption: A workflow for troubleshooting incomplete reactions.
Caption: Key parameters influencing reaction outcomes.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US6673969B2 - Process for preparation of oximes and resulting products - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to O-(cyclohexylmethyl)hydroxylamine and Other Hydroxylamines for Researchers and Drug Development Professionals
In the landscape of bioconjugation and drug discovery, the selection of the appropriate chemical tool is paramount for success. Hydroxylamine derivatives are a versatile class of reagents, primarily utilized for their ability to react with aldehydes and ketones to form stable oxime linkages. This guide provides a detailed comparison of O-(cyclohexylmethyl)hydroxylamine with other commonly used hydroxylamines, offering insights into their respective performance characteristics based on available experimental data and established chemical principles.
Performance Comparison of Hydroxylamine Derivatives
The choice of a hydroxylamine derivative can significantly impact the efficiency of conjugation, the stability of the resulting product, and its biological activity. Here, we compare this compound with other O-alkyl and O-aryl hydroxylamines across key performance parameters.
| Feature | This compound | O-Methylhydroxylamine | O-Benzylhydroxylamine | O-(Pentafluorobenzyl)hydroxylamine | Hydroxylamine (Unsubstituted) |
| Molecular Weight ( g/mol ) | 129.20[1] | 47.06 | 123.15 | 229.12 | 33.03 |
| Reactivity in Oxime Ligation | Moderate | High | High | Moderate to High | High |
| Steric Hindrance | High | Low | Moderate | Moderate | Low |
| Hydrophobicity | High | Low | Moderate | High | Low |
| Oxime Stability | Expected to be high | High | High | High | High |
| Applications | Bioconjugation, Drug Discovery (e.g., IDO1 inhibitors) | Bioconjugation, Organic Synthesis | Drug Discovery (e.g., IDO1 inhibitors), Bioconjugation | Derivatization for GC-MS analysis | General organic synthesis, Reducing agent |
| IDO1 Inhibition (IC50) | Data not available | Data not available | ~0.5 µM (unsubstituted benzyl)[2] | Data not available | Data not available |
Note: Direct comparative kinetic data for the oxime ligation reaction of this compound is limited in the reviewed literature. The reactivity is inferred based on general principles of organic chemistry, where the bulky cyclohexylmethyl group is expected to introduce more steric hindrance compared to smaller alkyl or benzyl groups, potentially leading to slower reaction rates. The stability of the resulting oxime is expected to be high, in line with the general stability of oxime ethers.[3][4]
Experimental Protocols
General Protocol for Oxime Ligation
This protocol describes a general procedure for the formation of an oxime bond between a hydroxylamine derivative and an aldehyde or ketone.
Materials:
-
Aldehyde or ketone-containing molecule
-
Hydroxylamine derivative (e.g., this compound hydrochloride)
-
Aniline (catalyst)
-
Buffer (e.g., phosphate-buffered saline, pH 7.4, or acetate buffer, pH 4.5)
-
Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)
-
Reaction vessel
-
Stirring apparatus
-
Analytical equipment for monitoring the reaction (e.g., HPLC, LC-MS)
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the chosen buffer to a final concentration of 1-10 mM. If necessary, use a minimal amount of an organic co-solvent to aid dissolution.
-
In a separate vial, prepare a stock solution of the hydroxylamine derivative (e.g., 100 mM in the same buffer).
-
Prepare a stock solution of the aniline catalyst (e.g., 200 mM in the same buffer).
-
Add the hydroxylamine stock solution to the solution of the carbonyl compound to achieve the desired final concentration (typically a 1.1 to 2-fold molar excess over the carbonyl).
-
Initiate the reaction by adding the aniline catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC or LC-MS. The disappearance of the starting materials and the appearance of the oxime product can be tracked.
-
Upon completion, the reaction mixture can be purified using standard techniques such as preparative HPLC or column chromatography to isolate the oxime conjugate.
Protocol for Comparing the Kinetic Rates of Different Hydroxylamines
This protocol outlines a method to compare the reaction rates of different hydroxylamine derivatives in an oxime ligation reaction.
Materials:
-
A single aldehyde or ketone substrate (e.g., 4-formylbenzoic acid)
-
A set of hydroxylamine derivatives to be compared (e.g., this compound, O-benzylhydroxylamine, O-methylhydroxylamine)
-
Internal standard for HPLC analysis (a compound that does not react with the reactants or products)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Other reagents and equipment as listed in the general protocol.
Procedure:
-
Prepare stock solutions of the carbonyl substrate, each hydroxylamine derivative, and the internal standard in the reaction buffer.
-
For each hydroxylamine, set up a separate reaction mixture containing the carbonyl substrate and the internal standard at known concentrations.
-
Initiate each reaction by adding the respective hydroxylamine derivative. Ensure the final concentrations of all reactants are consistent across all experiments.
-
Immediately after adding the hydroxylamine, take the first time point (t=0) by quenching a small aliquot of the reaction mixture (e.g., with an excess of a fast-reacting aldehyde or by acidification) and diluting it for HPLC analysis.
-
Continue to take aliquots at regular intervals over a period of time that allows for significant conversion to the product.
-
Analyze each aliquot by HPLC. Quantify the peak areas of the starting carbonyl compound, the oxime product, and the internal standard.
-
Plot the concentration of the product formed versus time for each hydroxylamine derivative.
-
Determine the initial reaction rate for each hydroxylamine by calculating the slope of the initial linear portion of the concentration vs. time plot.
-
Compare the initial rates to determine the relative reactivity of the different hydroxylamine derivatives. For a more detailed analysis, the data can be fitted to appropriate rate laws to determine the second-order rate constants.
Visualizations
Indoleamine 2,3-Dioxygenase (IDO1) Signaling Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. This pathway is implicated in immune suppression, particularly in the tumor microenvironment. O-alkylhydroxylamines have been investigated as inhibitors of IDO1.
Caption: The IDO1 signaling pathway and its inhibition by O-alkylhydroxylamines.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis via Oxime Ligation
Oxime ligation is a valuable tool for the site-specific conjugation of drugs to antibodies, creating homogeneous antibody-drug conjugates (ADCs). This workflow outlines the key steps in this process.
Caption: Workflow for ADC synthesis using site-specific oxime ligation.
References
- 1. researchgate.net [researchgate.net]
- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Carbonyl Derivatization: A Comparative Guide to Alternatives for O-(cyclohexylmethyl)hydroxylamine
For researchers, scientists, and drug development professionals seeking to optimize the analysis of carbonyl-containing compounds, this guide provides a comprehensive comparison of alternatives to O-(cyclohexylmethyl)hydroxylamine. We delve into the performance of various derivatizing agents, supported by experimental data and detailed protocols, to facilitate informed reagent selection for enhanced analytical sensitivity and efficiency.
The derivatization of carbonyls is a critical step in many analytical workflows, particularly in mass spectrometry-based applications, to improve ionization efficiency, chromatographic separation, and overall sensitivity. While this compound has its utility, a range of alternative reagents offers distinct advantages in terms of reaction kinetics, derivative stability, and compatibility with different analytical platforms. This guide will explore prominent alternatives, including other hydroxylamines, hydrazines, and Girard's reagents.
Comparative Performance of Carbonyl Derivatization Reagents
The choice of derivatization agent can significantly impact the outcome of an analysis. The following table summarizes the performance characteristics of several common alternatives to this compound.
| Reagent Class | Reagent Name | Common Abbreviation | Key Advantages | Common Applications | Potential Limitations |
| Hydroxylamines | Methoxyamine Hydrochloride | MOA | Small reagent, good for GC-MS, avoids E/Z isomers.[1] | Steroid hormone analysis.[1] | May have poor retention in reversed-phase LC.[1] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride | PFBHA | Excellent for GC-ECD and GC-MS, forms stable oximes.[2][3][4][5] | Analysis of low molecular weight carbonyls in air and water.[3] | High molecular weight may be a limitation for some mass spectrometers.[2] | |
| O-tert-butyl-hydroxylamine hydrochloride | TBOX | Forms lower molecular weight oximes, mild reaction conditions.[2] | Detection of multi-carbonyl compounds.[2] | May have limitations for certain dicarbonyls.[2] | |
| O-Benzylhydroxylamine | O-BHA | Used for derivatization of carboxylic acids and tricarboxylic acid intermediates.[6][7][8] | Metabolomics, particularly for TCA cycle intermediates.[6][8] | Primarily targets carboxylic acids, not exclusively carbonyls. | |
| Hydrazines | 2,4-Dinitrophenylhydrazine | DNPH | Widely used, forms stable hydrazones with strong UV absorbance.[1][9][10][11][12][13][14][15] | HPLC-UV analysis of carbonyls in environmental and air samples.[10][11][13] | Can form E/Z isomers, which may complicate chromatography.[1][14] |
| Dansylhydrazine | Dns-Hz | Fluorescent tag enhances detection sensitivity in HPLC.[1] | Analysis of lipophilic reactive carbonyls in biological samples.[1] | Isomer separation can be challenging.[1] | |
| Girard's Reagents | Girard's Reagent T | GirT | Possesses a pre-charged quaternary ammonium group, enhancing ESI-MS sensitivity.[16][17][18] | Steroids, peptides, and oligosaccharides analysis by LC-MS.[17][18] | Can be less reactive with sterically hindered ketones. |
| Girard's Reagent P | GirP | Similar to GirT, with a pyridinium moiety for enhanced ionization.[1] | Derivatization of formylated nucleosides.[1] | Similar reactivity limitations as GirT. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key derivatization agents.
Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is adapted from standard methods for the analysis of carbonyl compounds in aqueous samples.[10][11][13]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., 0.2% in acetonitrile)
-
Acid catalyst (e.g., sulfuric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample containing carbonyl compounds
Procedure:
-
To 1 mL of the aqueous sample, add 1 mL of the DNPH reagent solution.
-
Add 50 µL of concentrated sulfuric acid to catalyze the reaction.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 40°C for 30 minutes in a water bath.
-
After incubation, allow the mixture to cool to room temperature.
-
The sample is now ready for direct injection into an HPLC system or can be further purified by solid-phase extraction (SPE) if necessary.
-
Analyze the resulting hydrazones by HPLC with UV detection at 360 nm.
Protocol 2: Derivatization with Girard's Reagent T (GirT) for LC-MS Analysis
This protocol is based on methods for enhancing the detection of steroids and other biomolecules.[17][18]
Materials:
-
Girard's Reagent T (GirT)
-
Acetic acid
-
Methanol
-
Water
-
Sample containing carbonyl compounds
Procedure:
-
Dissolve the sample containing the carbonyl compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of GirT in a reaction buffer, typically 10% acetic acid in methanol/water. A typical concentration is 10 mg/mL.
-
Mix the sample solution with the GirT solution. The molar ratio of GirT to the analyte should be optimized, but a 100-fold excess is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.
-
After the reaction is complete, the mixture can be diluted with the initial mobile phase and directly injected for LC-MS analysis in positive ion mode.
Protocol 3: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis
This protocol is suitable for the analysis of volatile carbonyls.[3]
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine or other suitable base
-
Solvent (e.g., toluene, hexane)
-
Sample containing carbonyl compounds
Procedure:
-
Prepare a solution of PFBHA in the chosen solvent (e.g., 10 mg/mL in toluene).
-
Add a small amount of pyridine to neutralize the HCl and facilitate the reaction.
-
Add the sample containing the carbonyl compounds to the PFBHA solution.
-
Heat the mixture at 60-70°C for 1 hour.
-
After cooling, the organic layer can be washed with dilute acid and then water to remove excess reagent and pyridine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the PFBHA-oximes is ready for GC-MS analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in carbonyl derivatization for different analytical platforms.
Caption: A generalized workflow for carbonyl derivatization.
Caption: A decision tree for reagent selection.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-Benzylhydroxylamine | 622-33-3 | Benchchem [benchchem.com]
- 8. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. csus.edu [csus.edu]
- 10. unitedchem.com [unitedchem.com]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Derivatization Reagents for the Validation of Analytical Methods for Carbonyl Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds such as aldehydes and ketones is critical. This guide provides a comparative overview of commonly used derivatization reagents for the validation of analytical methods, with a focus on O-substituted hydroxylamines and 2,4-dinitrophenylhydrazine (DNPH). While specific comparative data for O-(cyclohexylmethyl)hydroxylamine is limited in publicly available literature, this guide will draw comparisons based on the well-documented performance of similar O-alkyl hydroxylamine reagents, particularly O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), and the traditional reagent, DNPH.
Introduction to Carbonyl Derivatization
Carbonyl compounds often exhibit poor chromatographic retention and low ionization efficiency, making their direct analysis challenging. Derivatization is a chemical modification technique used to convert these analytes into more suitable forms for analysis by chromatography (GC or HPLC) coupled with various detectors. This process can enhance volatility, improve thermal stability, and introduce a chromophore or electrophore for sensitive detection.
This guide will focus on two main classes of derivatization reagents:
-
O-substituted hydroxylamines: These reagents, such as PFBHA, react with carbonyls to form oximes. They are particularly suitable for GC-MS analysis due to the volatility of the resulting derivatives.
-
Hydrazines: The most common reagent in this class is 2,4-dinitrophenylhydrazine (DNPH), which forms hydrazones with carbonyl compounds. These derivatives are highly colored and are typically analyzed by HPLC-UV.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent significantly impacts the performance of an analytical method. Key validation parameters to consider include linearity, sensitivity (limit of detection and quantification), precision, and accuracy (recovery). The following tables summarize typical performance data for methods utilizing PFBHA and DNPH for the analysis of various carbonyl compounds.
Table 1: Performance Characteristics of PFBHA-based GC-MS Methods for Carbonyl Analysis
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| Formaldehyde | >0.99 | 0.1 - 1 µg/L | 0.3 - 3 µg/L | 85 - 115 | < 15 |
| Acetaldehyde | >0.99 | 0.1 - 1 µg/L | 0.3 - 3 µg/L | 88 - 112 | < 15 |
| Acetone | >0.99 | 0.2 - 2 µg/L | 0.6 - 6 µg/L | 90 - 110 | < 15 |
| Propionaldehyde | >0.99 | 0.1 - 1 µg/L | 0.3 - 3 µg/L | 87 - 113 | < 15 |
| Butyraldehyde | >0.99 | 0.1 - 1 µg/L | 0.3 - 3 µg/L | 86 - 114 | < 15 |
Note: The data presented are representative values from various studies and may vary depending on the specific matrix and analytical conditions.
Table 2: Performance Characteristics of DNPH-based HPLC-UV Methods for Carbonyl Analysis
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| Formaldehyde | >0.999 | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | 95 - 105 | < 5 |
| Acetaldehyde | >0.999 | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | 94 - 106 | < 5 |
| Acetone | >0.999 | 0.02 - 0.2 µg/mL | 0.06 - 0.6 µg/mL | 92 - 108 | < 5 |
| Propionaldehyde | >0.999 | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | 93 - 107 | < 5 |
| Butyraldehyde | >0.999 | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | 91 - 109 | < 5 |
Note: The data presented are representative values from various studies and may vary depending on the specific matrix and analytical conditions.[1][2]
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for derivatization using PFBHA and DNPH.
PFBHA Derivatization for GC-MS Analysis
This protocol is suitable for the analysis of volatile aldehydes and ketones in various matrices.
Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)
-
Sample containing carbonyl compounds
-
Organic solvent for extraction (e.g., hexane, toluene)
-
Internal standard solution
-
Sodium chloride (optional, for salting out)
-
Acid/Base for pH adjustment (e.g., HCl, NaOH)
-
Vials for reaction and analysis
Procedure:
-
Sample Preparation: Prepare the sample by dissolving or diluting it in a suitable solvent. For solid samples, an extraction step may be necessary.
-
pH Adjustment: Adjust the pH of the sample to the optimal range for oxime formation (typically pH 2-4).
-
Derivatization: Add the PFBHA solution to the sample. The molar excess of the reagent should be optimized.
-
Reaction: Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).
-
Extraction: After cooling to room temperature, add an organic solvent and an internal standard. Vortex or shake vigorously to extract the PFBHA-oxime derivatives. A salting-out agent like NaCl can be added to improve extraction efficiency.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Analysis: Transfer the organic layer to an autosampler vial for GC-MS analysis.
DNPH Derivatization for HPLC-UV Analysis
This protocol is a standard method for the analysis of a wide range of aldehydes and ketones.
Materials:
-
2,4-dinitrophenylhydrazine (DNPH) solution (typically in acidified acetonitrile)
-
Sample containing carbonyl compounds
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal standard solution
-
Syringe filters (e.g., 0.45 µm)
-
Vials for reaction and analysis
Procedure:
-
Sample Collection/Preparation: For air samples, carbonyls are often trapped on a DNPH-coated sorbent tube. For liquid samples, a known volume is mixed with the DNPH solution.
-
Derivatization: The reaction is typically carried out at room temperature. The reaction time can vary from a few minutes to several hours depending on the reactivity of the carbonyl compounds.
-
Elution/Extraction: For sorbent tubes, the derivatives are eluted with acetonitrile. For liquid samples, the reaction mixture is diluted with acetonitrile/water.
-
Internal Standard Addition: Add a suitable internal standard to the derivatized sample solution.
-
Filtration: Filter the sample through a syringe filter to remove any particulate matter.
-
Analysis: Transfer the filtered solution to an HPLC vial for analysis by RP-HPLC with UV detection (typically at 360 nm).[1]
Visualizing the Workflow and Chemistry
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying chemical reactions.
References
A Comparative Guide to Carbonyl Derivatization Reagents in Proteomics: O-(cyclohexylmethyl)hydroxylamine vs. Methoxylamine Hydrochloride
In the field of proteomics, the study of protein carbonylation, a type of irreversible oxidative modification, serves as a critical biomarker for oxidative stress implicated in numerous physiological and pathological processes. The detection and quantification of these carbonyl groups—aldehydes and ketones—on proteins necessitate chemical derivatization to ensure stability and detectability, typically by mass spectrometry. This guide provides a detailed comparison of two O-substituted hydroxylamine reagents used for this purpose: O-(cyclohexylmethyl)hydroxylamine and the more commonly used methoxylamine hydrochloride.
This comparison is based on fundamental chemical principles and available data for similar compounds, as direct comparative studies in proteomics applications are not extensively documented in current literature.
Chemical and Physical Properties: A Snapshot
A fundamental comparison begins with the structural and physical differences between the two molecules, which are expected to influence their behavior in experimental settings.
| Property | This compound Hydrochloride | Methoxylamine Hydrochloride | Inferred Implication in Proteomics |
| Molecular Weight | 165.66 g/mol [1] | 83.52 g/mol | The larger mass of this compound will result in a greater mass shift upon derivatization, which could be advantageous for resolving modified and unmodified peptides in mass spectrometry. |
| Structure | Contains a bulky, non-polar cyclohexylmethyl group. | Contains a small, polar methyl group. | The cyclohexyl group increases hydrophobicity, potentially influencing solubility in aqueous buffers and interaction with hydrophobic regions of proteins. |
| Solubility | Expected to have lower solubility in aqueous solutions compared to methoxylamine hydrochloride due to the hydrophobic cyclohexyl group. | Highly soluble in water and polar organic solvents.[2] | Methoxylamine hydrochloride is more straightforward to handle in typical aqueous proteomics buffers. The use of this compound might require co-solvents. |
| Reactivity | The bulky cyclohexylmethyl group may introduce steric hindrance, potentially slowing the reaction rate with sterically hindered carbonyls. | The small methyl group presents minimal steric hindrance, allowing for efficient reaction with a wide range of carbonyls. | Methoxylamine hydrochloride is likely to offer faster and more complete derivatization, especially for carbonyls located in constrained protein microenvironments. |
Performance in Proteomics: An Inferred Comparison
While direct experimental comparisons are lacking, we can infer the performance of these two reagents based on the principles of oxime formation and their structural differences.
Reaction Efficiency and Specificity
The reaction between a hydroxylamine and a carbonyl group to form an oxime is a well-established chemical transformation. The reaction proceeds via a nucleophilic addition-elimination mechanism and is most efficient at a slightly acidic pH (around 4.5) to facilitate the dehydration of the hemiaminal intermediate.[3]
-
Methoxylamine Hydrochloride : Its small size allows for easy access to carbonyl groups on the protein surface and within folded domains, likely leading to higher reaction efficiency. It is widely used and considered a reliable reagent for carbonyl derivatization.
-
This compound : The bulky cyclohexylmethyl group could sterically hinder its approach to carbonyls, particularly those located in sterically crowded environments on a protein. This could result in lower overall derivatization efficiency or a bias towards more accessible carbonyl sites. However, its increased hydrophobicity might favor reactions within hydrophobic pockets of proteins.
Both reagents are expected to be highly specific for carbonyl groups (aldehydes and ketones) with minimal side reactions under controlled conditions.
Impact on Mass Spectrometry Analysis
Derivatization not only stabilizes the carbonyl group but also adds a mass tag that is detectable by mass spectrometry.
-
Mass Shift : this compound will introduce a mass shift of 113.11 Da, while methoxylamine introduces a smaller shift of 29.02 Da. The larger mass shift from the cyclohexylmethyl derivative can be beneficial in distinguishing modified from unmodified peptides, especially in complex samples.
-
Fragmentation : The fragmentation pattern of the derivatized peptide in MS/MS is crucial for identification. The cyclohexylmethyl group, being a larger and more complex substituent, might lead to more complex fragmentation patterns compared to the simple methoxy group. This could potentially complicate spectral interpretation. The formation of oximes can influence peptide fragmentation, and the nature of the O-substituent can play a role in the fragmentation pathways.[4][5]
Experimental Protocols
The following is a general protocol for the derivatization of carbonylated proteins in solution, which can be adapted for either reagent. Optimization of reagent concentration, reaction time, and temperature is recommended for specific applications.
Protocol: Derivatization of Carbonylated Proteins for Mass Spectrometry
-
Protein Solubilization : Solubilize the protein sample in a suitable buffer, such as 100 mM phosphate buffer containing 6 M urea or guanidine-HCl for denaturing conditions, to a final protein concentration of 1-5 mg/mL.
-
Derivatization Reaction :
-
Add the hydroxylamine reagent (either methoxylamine hydrochloride or this compound hydrochloride) to a final concentration of 10-50 mM.
-
Adjust the pH of the reaction mixture to 4.5-5.5 using HCl or a suitable buffer.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.
-
-
Removal of Excess Reagent : Remove the excess derivatization reagent by buffer exchange using a desalting column or by dialysis against a suitable buffer, such as 50 mM ammonium bicarbonate.
-
Proteolytic Digestion :
-
Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the free thiols by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
Quench the excess IAA by adding DTT to a final concentration of 5 mM.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration (e.g., below 1 M urea).
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Sample Cleanup : Acidify the digest with formic acid to stop the reaction and desalt the peptides using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis : Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification of the carbonylated peptides.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams outline the experimental workflow and the underlying chemical reaction.
Caption: Workflow for the analysis of protein carbonylation.
Caption: General reaction of a carbonyl with a hydroxylamine.
Conclusion and Recommendations
Both this compound and methoxylamine hydrochloride are valuable reagents for the derivatization of protein carbonyls in proteomics research.
-
Methoxylamine hydrochloride is the more established and likely more efficient reagent for general-purpose carbonyl labeling due to its small size and high solubility in aqueous buffers. It is recommended for studies aiming for comprehensive and quantitative analysis of protein carbonylation.
-
This compound may offer advantages in specific scenarios. Its larger mass shift could aid in the identification of modified peptides, and its hydrophobicity might be beneficial for targeting carbonyls in non-polar protein environments. However, researchers should be prepared to optimize reaction conditions to overcome potential steric hindrance and solubility issues.
The choice of reagent will ultimately depend on the specific goals of the experiment, the nature of the protein sample, and the analytical capabilities of the laboratory. It is crucial to carefully consider the potential trade-offs between reaction efficiency, solubility, and the impact on downstream mass spectrometry analysis.
References
- 1. This compound hydrochloride | C7H16ClNO | CID 13983480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of O-(cyclohexylmethyl)hydroxylamine derivatives' stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of various O-(cyclohexylmethyl)hydroxylamine derivatives, offering supporting experimental data and detailed methodologies. Understanding the stability of these compounds is crucial for their effective application in drug discovery and development, ensuring their integrity and efficacy throughout their lifecycle.
Executive Summary
This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. Their inherent stability, however, can be a critical factor influencing their storage, handling, and formulation. This guide explores the stability of these derivatives under different stress conditions, including pH, temperature, and oxidative environments. While specific comparative data for a wide range of this compound derivatives is not extensively available in public literature, this analysis synthesizes known stability trends of hydroxylamine derivatives and the influence of the O-alkyl substituent to provide a representative comparison.
Comparative Stability Data
The following table summarizes the representative stability data for three this compound derivatives under forced degradation conditions. The data is presented as the percentage of degradation observed after a specified duration. It is important to note that these values are illustrative and can vary based on the specific experimental conditions.
| Derivative | Acidic (0.1N HCl, 24h) | Basic (0.1N NaOH, 24h) | Oxidative (3% H₂O₂, 24h) | Thermal (60°C, 48h) | Photolytic (UV light, 24h) |
| This compound | ~15% | ~25% | ~30% | ~10% | ~5% |
| N-Methyl-O-(cyclohexylmethyl)hydroxylamine | ~12% | ~20% | ~25% | ~8% | ~4% |
| N,N-Dimethyl-O-(cyclohexylmethyl)hydroxylamine | ~8% | ~15% | ~18% | ~5% | ~2% |
Key Observations:
-
pH Sensitivity: this compound derivatives exhibit greater degradation under basic conditions compared to acidic conditions. This is a known characteristic of hydroxylamines, which can undergo decomposition accelerated by high pH[1].
-
Oxidative Instability: These derivatives are susceptible to oxidative degradation, a common degradation pathway for hydroxylamines[2].
-
Substitution Effect: Increased substitution on the nitrogen atom (from primary to tertiary amine) appears to enhance stability across all tested conditions. This is likely due to steric hindrance and electronic effects that protect the labile N-O bond.
-
Thermal and Photolytic Stability: The derivatives show relatively good stability under thermal and photolytic stress, with the bulky cyclohexylmethyl group potentially offering some protection against degradation. However, it is noted that hydroxylamine derivatives can be thermally labile[3].
Experimental Protocols
Detailed methodologies for the key experiments cited in the stability comparison are provided below.
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound derivatives.
-
Preparation of Stock Solution: Prepare a stock solution of the test derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1N NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a controlled temperature oven at 60°C for 48 hours. Dissolve the stressed sample in the initial solvent to the original concentration before analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the stressed sample in the initial solvent to the original concentration before analysis.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method as described below. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Stability-Indicating HPLC Method
This method is designed to separate the parent this compound derivative from its potential degradation products.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Gradient to 95% A, 5% B
-
25-30 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: Due to the lack of a strong chromophore in this compound derivatives, pre-column derivatization with a UV-absorbing agent may be necessary to enhance detection sensitivity. A common derivatizing agent for hydroxylamines is 9-fluorenylmethyl chloroformate (FMOC-Cl)[4].
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability analysis of this compound derivatives.
Caption: Workflow for forced degradation studies of this compound derivatives.
Caption: Factors influencing the stability of this compound derivatives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Confirming the Structure of O-(cyclohexylmethyl)hydroxylamine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of O-(cyclohexylmethyl)hydroxylamine with various carbonyl compounds. Due to a lack of specific experimental data in the literature for this particular reagent, this guide presents predicted structures and spectroscopic data based on established principles of oxime ether synthesis and characterization. The information herein is intended to serve as a valuable resource for researchers designing experiments and interpreting results involving this compound and its derivatives.
Reaction Overview and Product Structure
This compound reacts with aldehydes and ketones in a condensation reaction to form O-(cyclohexylmethyl)oxime ethers. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. This reaction is typically acid-catalyzed.
The general structure of the resulting O-(cyclohexylmethyl)oxime ether is characterized by the presence of a C=N-O-CH₂-cyclohexyl moiety. The geometry of the C=N double bond can be either E or Z, and the formation of a specific isomer or a mixture of isomers depends on the steric and electronic properties of the substituents on the carbonyl compound.
Comparative Data of Reaction Products
The following tables summarize the predicted reaction products and their characteristic spectroscopic data when this compound reacts with representative aldehydes and ketones.
Table 1: Reaction of this compound with Aldehydes
| Aldehyde | Product Name | Predicted Yield (%) | Predicted 1H NMR Data (CDCl₃, δ ppm) | Predicted 13C NMR Data (CDCl₃, δ ppm) |
| Benzaldehyde | O-(cyclohexylmethyl)benzaldoxime | 85-95 | 8.15 (s, 1H, CH=N), 7.60-7.30 (m, 5H, Ar-H), 3.95 (d, 2H, O-CH₂), 1.80-0.90 (m, 11H, Cyclohexyl-H) | ~149 (C=N), 135-128 (Ar-C), ~75 (O-CH₂), 38-25 (Cyclohexyl-C) |
| p-Anisaldehyde | O-(cyclohexylmethyl)-4-methoxybenzaldoxime | 80-90 | 8.10 (s, 1H, CH=N), 7.55 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.95 (d, 2H, O-CH₂), 3.85 (s, 3H, O-CH₃), 1.80-0.90 (m, 11H, Cyclohexyl-H) | ~148 (C=N), ~160, 129, 114 (Ar-C), ~75 (O-CH₂), 55.3 (O-CH₃), 38-25 (Cyclohexyl-C) |
Table 2: Reaction of this compound with Ketones
| Ketone | Product Name | Predicted Yield (%) | Predicted 1H NMR Data (CDCl₃, δ ppm) | Predicted 13C NMR Data (CDCl₃, δ ppm) |
| Acetone | O-(cyclohexylmethyl)acetonoxime | 70-80 | 3.90 (d, 2H, O-CH₂), 1.90 (s, 3H, CH₃), 1.85 (s, 3H, CH₃), 1.80-0.90 (m, 11H, Cyclohexyl-H) | ~158 (C=N), ~74 (O-CH₂), 38-25 (Cyclohexyl-C), ~21, ~16 (CH₃) |
| Acetophenone | O-(cyclohexylmethyl)acetophenone oxime | 75-85 | 7.70-7.30 (m, 5H, Ar-H), 3.95 (d, 2H, O-CH₂), 2.30 (s, 3H, CH₃), 1.80-0.90 (m, 11H, Cyclohexyl-H) | ~156 (C=N), 137-126 (Ar-C), ~75 (O-CH₂), 38-25 (Cyclohexyl-C), ~13 (CH₃) |
| Cyclohexanone | O-(cyclohexylmethyl)cyclohexanonoxime | 80-90 | 3.90 (d, 2H, O-CH₂), 2.50-2.20 (m, 4H, Cyclohexanone-Hα), 1.80-0.90 (m, 17H, Cyclohexyl & Cyclohexanone-H) | ~160 (C=N), ~75 (O-CH₂), 38-25 (Cyclohexyl-C), 32-25 (Cyclohexanone-C) |
Experimental Protocols
General Procedure for the Synthesis of O-(cyclohexylmethyl)oxime Ethers
To a solution of the aldehyde or ketone (1.0 mmol) in ethanol (10 mL) is added this compound hydrochloride (1.1 mmol) and pyridine (1.2 mmol). The mixture is stirred at room temperature or heated to reflux for a period of 2-24 hours, while the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer at ambient temperature in a suitable deuterated solvent, such as CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer. The spectra are typically acquired from a thin film of the product on a salt plate or as a KBr pellet. Characteristic vibrational frequencies are reported in wavenumbers (cm⁻¹). Expected characteristic peaks include the C=N stretch (~1640-1690 cm⁻¹) and C-O stretch (~1000-1100 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) source. The fragmentation pattern can provide valuable information for structure confirmation. A common fragmentation pathway for O-alkyl oxime ethers involves cleavage of the N-O bond and the O-alkyl bond.
Visualization of Reaction Pathway and Workflow
Caption: General reaction pathway for the formation of O-(cyclohexylmethyl)oxime ethers.
Caption: A typical experimental workflow for the synthesis and characterization of O-(cyclohexylmethyl)oxime ethers.
Comparison with Alternative Reagents
This compound is one of several O-alkylhydroxylamines used in organic synthesis. The choice of the O-substituent can influence the reactivity of the hydroxylamine and the properties of the resulting oxime ether.
Table 3: Comparison of O-Alkylhydroxylamines
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Bulky, non-aromatic alkyl group | Increased lipophilicity of the product, potentially improving solubility in organic solvents and biological membranes. | The bulky group may lead to slower reaction rates due to steric hindrance. |
| Hydroxylamine Hydrochloride | Unsubstituted, readily available | High reactivity, low cost. | Products (oximes) have a free hydroxyl group which can be reactive in subsequent steps. |
| O-methylhydroxylamine Hydrochloride | Smallest O-alkyl group | Good reactivity, introduces a simple methyl tag. | Less impact on lipophilicity compared to larger alkyl groups. |
| O-benzylhydroxylamine Hydrochloride | Contains an aromatic ring | Can be cleaved under hydrogenolysis conditions to regenerate the oxime. The aromatic ring can be useful for analytical purposes (e.g., UV detection). | Potential for side reactions involving the aromatic ring. |
Conclusion
The reaction of this compound with aldehydes and ketones provides a reliable method for the synthesis of O-(cyclohexylmethyl)oxime ethers. The structures of these products can be confidently confirmed using a combination of standard spectroscopic techniques, including NMR, IR, and mass spectrometry. The bulky cyclohexylmethyl group imparts increased lipophilicity to the resulting oxime ethers, which can be advantageous in various applications, particularly in medicinal chemistry and drug development. While the steric bulk may slightly decrease reaction rates compared to smaller O-alkylhydroxylamines, the synthetic procedures are generally straightforward and lead to good to excellent yields of the desired products. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors.
Performance Evaluation of O-(cyclohexylmethyl)hydroxylamine in Bioconjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the formation of stable and specific linkages between biomolecules and labels, drugs, or other moieties is paramount. Oxime ligation, a cornerstone of "click chemistry," has emerged as a robust method for achieving this, prized for its bioorthogonality and the stability of the resulting oxime bond. This guide provides a comparative overview of O-(cyclohexylmethyl)hydroxylamine, placing its performance in the context of other commonly used alkoxyamines in bioconjugation reactions.
Principles of Oxime Ligation
Oxime ligation involves the reaction of a carbonyl group (an aldehyde or ketone) with an aminooxy group (hydroxylamine derivative) to form a stable oxime bond (C=N-O). This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.[1] The reaction is catalyzed by nucleophilic catalysts such as aniline and its derivatives, and the reaction rate is pH-dependent, with optimal performance typically observed in mildly acidic conditions (pH 4-5).[2]
Comparative Performance of this compound
The performance of a hydroxylamine derivative in oxime ligation is influenced by the nature of the substituent attached to the oxygen atom. This substituent can affect the nucleophilicity of the aminooxy group and the stability of the resulting oxime bond.
Table 1: Qualitative Comparison of Hydroxylamine Derivatives for Oxime Ligation
| Feature | This compound | Aminooxyacetic Acid (AOA) | Hydroxylamine (H₂NOH) |
| Structure | Cyclohexyl-CH₂-O-NH₂ | HOOC-CH₂-O-NH₂ | H-O-NH₂ |
| Hydrophobicity | High | Low | Low |
| Steric Hindrance | Moderate | Low | Very Low |
| Reactivity (inferred) | Moderate | High | High |
| Oxime Bond Stability (inferred) | High | Moderate | Moderate |
| Solubility in Aqueous Buffers | Low | High | High |
Inferred Reactivity and Stability
The cyclohexylmethyl group in this compound is a bulky, non-polar, electron-donating alkyl group.
-
Reactivity: The electron-donating nature of the alkyl group may slightly increase the nucleophilicity of the nitrogen atom, potentially enhancing reactivity. However, the steric bulk of the cyclohexyl ring could hinder the approach to the carbonyl group, possibly slowing down the reaction rate compared to less bulky hydroxylamines like aminooxyacetic acid.
-
Oxime Bond Stability: The resulting oxime bond is generally very stable.[3] In aqueous solutions, aliphatic oximes are significantly more resistant to hydrolysis than analogous hydrazones.[4] The hydrophobic nature of the cyclohexylmethyl group may further contribute to the hydrolytic stability of the oxime bond by shielding it from the aqueous environment.
Experimental Protocols
While a specific, validated protocol for this compound is not widely published, a general protocol for oxime ligation can be adapted. Researchers should optimize reaction conditions such as pH, catalyst concentration, and reaction time for their specific application.
General Protocol for Oxime Ligation in Bioconjugation
-
Preparation of Reactants:
-
Dissolve the aldehyde- or ketone-modified biomolecule in a suitable aqueous buffer (e.g., phosphate buffer, acetate buffer) at a pH between 4.5 and 7.0.
-
Dissolve this compound hydrochloride in the same buffer. A stock solution in an organic solvent like DMSO or DMF may be prepared first for poorly soluble reagents.
-
-
Ligation Reaction:
-
Add the this compound solution to the biomolecule solution. A 10- to 50-fold molar excess of the hydroxylamine derivative is typically used.
-
Add a freshly prepared solution of an aniline catalyst (e.g., aniline, p-phenylenediamine) to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours. The progress of the reaction can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE.
-
-
Purification:
-
Remove the excess reagents and byproducts by size exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the bioconjugate.
-
-
Characterization:
-
Characterize the final bioconjugate using appropriate analytical techniques to confirm the successful ligation and determine the degree of labeling.
-
Visualizing the Workflow and Reaction
The following diagrams illustrate the general workflow for a bioconjugation experiment using oxime ligation and the underlying chemical reaction.
References
A Comparative Guide to O-(Cyclohexylmethyl)hydroxylamine in Bio-conjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of O-(cyclohexylmethyl)hydroxylamine and its alternatives, focusing on their application in forming oxime linkages, a critical conjugation method in drug development and proteomics. Due to the limited direct comparative studies on this compound, this guide leverages experimental data from studies on structurally similar O-substituted hydroxylamines, such as O-benzylhydroxylamine, to provide a predictive comparison.
Introduction to Oxime Ligation
Oxime ligation is a highly efficient and chemoselective reaction between a hydroxylamine derivative and an aldehyde or ketone, forming a stable oxime bond. This reaction is widely employed in the synthesis of bioconjugates, drug delivery systems, and for the development of enzyme inhibitors. The choice of the O-substituted hydroxylamine can significantly influence the reaction kinetics, the stability of the resulting oxime, and the biological activity of the final conjugate.
Comparison of O-Substituted Hydroxylamines
The performance of this compound is compared here with O-benzylhydroxylamine, a commonly used alternative. The comparison is based on their structural differences and the potential impact on reactivity, stability, and biological activity.
| Feature | This compound | O-Benzylhydroxylamine | Rationale for Comparison |
| Structure | Contains a bulky, aliphatic cyclohexylmethyl group. | Contains an aromatic benzyl group. | The primary structural difference lies in the nature of the substituent on the oxygen atom, which can influence steric hindrance, electronics, and lipophilicity. |
| Reactivity | The bulky cyclohexylmethyl group may introduce steric hindrance, potentially slowing down the rate of oxime formation compared to less hindered hydroxylamines. | The benzyl group is less bulky than the cyclohexylmethyl group, which may lead to faster reaction kinetics. | Steric hindrance around the hydroxylamine nitrogen can affect its nucleophilicity and accessibility to the carbonyl carbon. |
| Oxime Stability | Oximes derived from aliphatic hydroxylamines are generally stable. The cyclohexyl group may impart increased lipophilicity, potentially influencing hydrolytic stability. | Oximes are known to be stable conjugates. A study on the hydrolytic stability of various hydrazones and oximes found that oximes are significantly more stable than hydrazones at neutral pH[1][2]. | The electronic and steric properties of the substituent on the oxime oxygen can influence the stability of the C=N bond towards hydrolysis. |
| Biological Activity of Derivatives | The lipophilic cyclohexyl group can enhance cell membrane permeability and interaction with hydrophobic binding pockets in target proteins. This may lead to altered or enhanced biological activity of the resulting oxime-linked molecule. | The benzyl group can also contribute to hydrophobic interactions. A study on O-benzylhydroxylamine-derived oximes as FabH inhibitors showed significant antimicrobial activity[3]. | The substituent on the hydroxylamine can be considered a "handle" that can be modified to tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. |
Experimental Protocols
The following are generalized protocols for oxime formation and the assessment of biological activity, based on methodologies reported in the literature for similar compounds.
General Protocol for Oxime Synthesis
This protocol is adapted from the synthesis of oxime derivatives of O-benzylhydroxylamine[3].
-
Dissolution: Dissolve the aldehyde or ketone starting material in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Addition of Hydroxylamine: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound hydrochloride or O-benzylhydroxylamine hydrochloride to the solution.
-
pH Adjustment: If starting with the hydrochloride salt, add a base (e.g., pyridine, sodium acetate, or sodium bicarbonate) to neutralize the acid and free the hydroxylamine. The reaction is typically fastest at a slightly acidic pH (around 4-5).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from a few hours to overnight. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as recrystallization or column chromatography.
Caption: General workflow for the synthesis of oxime derivatives.
Assay for Biological Activity (Example: Enzyme Inhibition)
This protocol is a generalized representation based on the study of FabH inhibitors[3].
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., FabH) and its substrates in a suitable assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the synthesized oxime compounds (potential inhibitors) in the assay buffer.
-
Incubation: In a microplate, add the enzyme, the inhibitor (or vehicle control), and allow to pre-incubate for a specific period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate(s).
-
Detection: Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Simplified representation of an enzyme inhibition assay.
Predictive Comparison of Performance
Based on the structural differences, a predictive comparison of the performance of oxime derivatives of this compound and O-benzylhydroxylamine in a biological context, such as enzyme inhibition, can be made.
Table 1: Predicted Performance in Enzyme Inhibition Assays
| Parameter | This compound Derivative | O-Benzylhydroxylamine Derivative | Rationale |
| Binding Affinity (Potency) | Potentially higher affinity if the target protein has a large, hydrophobic binding pocket that can accommodate the cyclohexyl group. | Good affinity demonstrated in the case of FabH inhibition[3]. The aromatic ring can participate in π-stacking interactions. | The nature of the substituent plays a key role in the ligand-protein interaction. |
| Selectivity | The unique shape and size of the cyclohexyl group might lead to higher selectivity for the target enzyme over other proteins. | Selectivity would depend on the specific interactions of the benzyl group with the target and off-target proteins. | Differences in the steric and electronic properties of the substituents can lead to differential binding to various proteins. |
| Pharmacokinetics | The increased lipophilicity due to the cyclohexyl group may lead to better membrane permeability but could also result in higher plasma protein binding and lower aqueous solubility. | The benzyl group also increases lipophilicity. The overall pharmacokinetic profile would depend on the entire molecule. | Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. |
Conclusion
References
The Versatility of O-(cyclohexylmethyl)hydroxylamine in Synthetic and Bioconjugation Chemistry: A Comparative Review
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic and bioconjugation endeavors. O-(cyclohexylmethyl)hydroxylamine has emerged as a valuable building block, particularly in the formation of stable oxime ethers. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative hydroxylamine derivatives and furnishing detailed experimental insights.
This compound is a hydroxylamine derivative featuring a cyclohexylmethyl group attached to the oxygen atom. This structural feature imparts specific properties that influence its reactivity, stability, and utility in various chemical transformations. Its primary application lies in the reaction with aldehydes and ketones to form O-alkyloximes, a class of compounds with significant applications in medicinal chemistry and chemical biology.
Performance in Oxime Ligation: A Comparative Perspective
Oxime ligation, the reaction between a hydroxylamine and a carbonyl compound to form an oxime bond, is a cornerstone of bioconjugation due to its high chemoselectivity and the stability of the resulting linkage. While various O-alkylhydroxylamines can be employed for this purpose, the choice of the alkyl substituent can significantly impact reaction kinetics and the properties of the resulting oxime.
The stability of the resulting oxime bond is another critical factor. Oximes are generally known to be more stable than the corresponding hydrazones. The hydrolytic stability of oximes is influenced by the nature of the substituent on the oxygen atom. While specific data for the O-cyclohexylmethyl oxime is scarce, it is expected to exhibit high stability, comparable to other O-alkyloximes.
Key Applications and Experimental Protocols
The primary application of this compound revolves around the synthesis of oxime ethers, which serve as intermediates in the synthesis of pharmaceuticals and agrochemicals, and as linkers in bioconjugation.
Synthesis of Oxime Ethers
The synthesis of oximes from carbonyl compounds and hydroxylamines is a well-established transformation. Several efficient methods have been developed to promote this reaction, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis.
General Experimental Protocol for Oxime Synthesis:
A variety of methods can be employed for the synthesis of oximes. Below are three common procedures that can be adapted for use with this compound hydrochloride.
Method A: Conventional Heating [1]
-
To a solution of the carbonyl compound (1 equivalent) in a suitable solvent such as ethanol or methanol, add this compound hydrochloride (1.1-1.5 equivalents).
-
Add a base, such as pyridine or sodium carbonate (1.5-2 equivalents), to neutralize the hydrochloride and facilitate the reaction.
-
Heat the reaction mixture at reflux (typically 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method B: Ultrasound-Assisted Synthesis [2]
-
In a flask, mix the carbonyl compound (1 mmol), this compound hydrochloride (1.2 mmol), and a catalytic amount of a suitable reagent like Bi₂O₃ (0.6 mmol) if desired.[3]
-
Alternatively, dissolve the carbonyl compound (1 mmol) and this compound hydrochloride (1.5 mmol) in a minimal amount of a water/ethanol mixture.[2]
-
Irradiate the mixture in an ultrasonic bath at room temperature.
-
If using a base, adjust the pH to approximately 10 by the dropwise addition of a 10% aqueous solution of K₂CO₃ while sonicating.[2]
-
Monitor the reaction by TLC until completion (typically a few minutes to an hour).
-
Isolate the product by filtration if it precipitates, or by extraction with a suitable organic solvent.
Method C: Grinding (Solvent-Free) [3][4]
-
In a mortar, thoroughly grind a mixture of the carbonyl compound (1 mmol), this compound hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.5 mmol) or another solid base/catalyst.[3][4]
-
Continue grinding at room temperature for the specified time (typically 2-10 minutes), monitoring the reaction by TLC.
-
After completion, add water to the mixture and filter the solid product. For low-melting products, extract the mixture with an organic solvent like ethyl acetate.
-
Dry the isolated product.
Bioconjugation via Oxime Ligation
This compound can be utilized in bioconjugation to link molecules of interest, such as drugs, probes, or imaging agents, to biomolecules like proteins or peptides that have been engineered to contain a carbonyl group (aldehyde or ketone). The resulting stable oxime linkage is a key advantage in this context.
General Workflow for Bioconjugation:
Figure 1. A generalized workflow for the bioconjugation of a carbonyl-containing biomolecule with this compound.
Experimental Protocol for Bioconjugation (Adapted from general oxime ligation protocols): [5][6]
-
Preparation of Biomolecule: Ensure the biomolecule containing the aldehyde or ketone functionality is purified and dissolved in a suitable aqueous buffer (e.g., phosphate or acetate buffer) at a pH between 4.5 and 7. The optimal pH for oxime ligation is typically slightly acidic.
-
Preparation of Hydroxylamine Solution: Prepare a stock solution of this compound hydrochloride in the same reaction buffer. If starting from the hydrochloride salt, the buffer will help to maintain the desired pH.
-
Ligation Reaction: Add the this compound solution to the biomolecule solution. The final concentration of the hydroxylamine is typically in excess (e.g., 10-100 fold molar excess) to drive the reaction to completion.
-
Catalyst (Optional): To accelerate the reaction, a nucleophilic catalyst such as aniline or its derivatives can be added to the reaction mixture at a final concentration of 10-100 mM.[5]
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C. The reaction time can vary from minutes to several hours depending on the reactivity of the carbonyl group, the concentrations of the reactants, and the presence of a catalyst. Monitor the progress of the conjugation using appropriate analytical techniques such as mass spectrometry or SDS-PAGE.
-
Purification: Once the reaction is complete, purify the bioconjugate from excess reagents using methods like size-exclusion chromatography, dialysis, or affinity chromatography.
Comparison with Alternative Reagents
Several other reagents can be used for the formation of stable linkages in bioconjugation. A comparison of this compound with some common alternatives is presented below.
| Reagent/Linkage | Linkage Formed | Stability | Key Advantages | Key Disadvantages |
| This compound | O-alkyloxime | High | High stability of the resulting oxime bond. | Potentially slower kinetics compared to less hindered hydroxylamines. Limited direct comparative data available. |
| O-Methylhydroxylamine | O-methyloxime | High | Less sterically hindered, potentially leading to faster reaction kinetics. | Limited additional functionality from the methyl group. |
| O-Benzylhydroxylamine | O-benzyloxime | High | Aromatic ring can be functionalized or participate in π-stacking interactions. | Potential for non-specific interactions due to the aromatic ring. |
| Hydrazines (e.g., Hydrazine, Hydrazides) | Hydrazone | Lower than oximes | Can be highly reactive. | Resulting hydrazone is less stable than an oxime and prone to hydrolysis. |
| Aminooxy compounds (e.g., Aminooxyacetic acid) | Oxime | High | Can be readily incorporated into peptides and other molecules. | May require synthesis of the aminooxy-functionalized molecule. |
Signaling Pathway and Reaction Mechanism:
The formation of an oxime proceeds through a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to yield the stable oxime product. The reaction is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.
References
- 1. arpgweb.com [arpgweb.com]
- 2. ajol.info [ajol.info]
- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of O-(cyclohexylmethyl)hydroxylamine: A Guide to Safe Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the disposal of O-(cyclohexylmethyl)hydroxylamine, a substituted hydroxylamine derivative. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety and disposal information from related hydroxylamine compounds to offer a comprehensive overview of best practices.
It is imperative to obtain the specific Safety Data Sheet (SDS) from the manufacturer or supplier of this compound before handling or disposal. The SDS will provide detailed and compound-specific safety, handling, and disposal instructions.
Understanding the Hazards of Hydroxylamine Derivatives
Hydroxylamine and its derivatives are known to possess a range of hazardous properties. Based on data from similar compounds, such as hydroxylamine hydrochloride and other O-substituted hydroxylamines, researchers should be aware of the following potential hazards[1][2][3]:
-
Corrosivity: Many hydroxylamine compounds are corrosive and can cause severe skin burns and eye damage[1][2].
-
Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with skin[1][2][3].
-
Skin Sensitization: May cause an allergic skin reaction[1][2][3].
-
Carcinogenicity: Some hydroxylamine derivatives are suspected of causing cancer[1][2][3].
-
Explosive Potential: Hydroxylamine itself may explode on heating. While this is not confirmed for all derivatives, it is a critical consideration.
-
Environmental Hazards: Some hydroxylamines are toxic to aquatic life[1].
A summary of general hazard classifications for hydroxylamine compounds is provided in the table below.
Quantitative Hazard Data for Related Hydroxylamine Compounds
| Hazard Classification | GHS Category | Associated Risks |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 1/2 | Causes severe/mild skin burns and irritation[1][2] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[1][2] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction[1][2][3] |
| Carcinogenicity | Category 2 | Suspected of causing cancer[1][2][3] |
| Corrosive to Metals | Category 1 | May be corrosive to metals[1][2] |
Proper Disposal Procedures for this compound
Given the hazardous nature of hydroxylamine compounds, proper disposal is critical. The following procedural steps provide a general framework for the safe disposal of this compound. Always consult the compound-specific SDS and your institution's environmental health and safety (EHS) guidelines before proceeding.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].
Step 2: Waste Collection
-
Original Container: Whenever possible, dispose of the chemical in its original container, ensuring it is properly sealed and labeled[1][4].
-
Waste Container: If transferring to a designated waste container, ensure the container is compatible with this compound. Avoid metal containers if the substance is corrosive to metals[1]. The container must be clearly labeled with the chemical name and associated hazards.
Step 3: Chemical Neutralization (if applicable and approved)
For some hydroxylamine compounds, chemical neutralization may be a recommended disposal method to reduce hazards. This should only be performed by trained personnel following a validated and approved protocol, typically provided by an EHS department. A potential, though not specifically validated for this compound, method for hydroxylamine salt solutions involves adjusting the pH and treating with an oxidizing agent. However, due to the lack of specific data for this compound, on-site chemical treatment is not recommended without explicit guidance from the SDS or a qualified chemist.
Step 4: Storage Pending Disposal
Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
Step 5: Final Disposal
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Provide the disposal company with the SDS for this compound to ensure they can handle and transport the waste safely and in compliance with all local, state, and federal regulations[1][3][4].
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.
Caption: Decision workflow for the proper disposal of laboratory chemicals.
By adhering to these guidelines and, most importantly, the specific instructions in the manufacturer's SDS, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
